2,2-Dimethylglutaric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDGPVTCYNYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021585 | |
| Record name | 2,2-Dimethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-57-2 | |
| Record name | 2,2-Dimethylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 681-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46AMQ2G6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Dimethylglutaric Acid: A Technical Guide for Researchers
CAS Number: 681-57-2
This technical guide provides an in-depth overview of 2,2-dimethylglutaric acid, a dicarboxylic acid with significant applications in organic synthesis, polymer chemistry, and pharmaceutical development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications.
Core Properties of this compound
This compound, also known as α,α-dimethylglutaric acid, is a branched-chain dicarboxylic acid.[2] Its structure features a five-carbon chain with two carboxyl groups at each end and two methyl groups attached to the second carbon.[2] This unique gem-dimethyl arrangement imparts specific chemical properties and steric hindrance that are valuable in various synthetic applications.[3] The compound typically appears as a white to off-white crystalline powder.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 681-57-2 | [2][4][5][6] |
| Molecular Formula | C₇H₁₂O₄ | [2][4][5][6] |
| Molecular Weight | 160.17 g/mol | [2][6] |
| IUPAC Name | 2,2-dimethylpentanedioic acid | [2] |
| Melting Point | 82-86 °C | [1][2][6] |
| Boiling Point | 300.4 °C at 760 mmHg | [7] |
| Density | 1.2 g/cm³ | [7] |
| Flash Point | 149.7 °C | [7] |
| Appearance | White to almost white crystalline powder | [1][2][3] |
| Solubility | Moderately soluble in polar solvents like water and ethanol.[3] It hydrolyzes in water.[2][3][6] | |
| SMILES | CC(C)(CCC(=O)O)C(=O)O | [2][7] |
| InChI Key | BTUDGPVTCYNYLK-UHFFFAOYSA-N | [2][4][5][7] |
Experimental Protocols and Synthesis
The synthesis of this compound can be achieved through several methods. While it does not occur naturally, it is produced industrially from isopropyl-substituted cyclic precursors via oxidative cleavage.[3]
General Synthesis Methods
Several general methods for the synthesis of this compound have been described:[2]
-
Oxidation of 2,2-Dimethylpentanol: This involves the oxidation of the corresponding alcohol using suitable oxidizing agents.[2]
-
Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions with appropriate dienes and dienophiles.[2]
-
Alkylation of Malonic Acid: A more traditional approach involves the alkylation of malonic acid followed by hydrolysis and decarboxylation.[2]
-
Oxidation of 2,2-dimethylglutaryl derivatives: This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) or through catalytic methods with palladium-based catalysts under controlled conditions.[3]
Detailed Experimental Protocol: Synthesis of 2,2-Dimethylglutaric Anhydride (B1165640)
A common application of this compound is in the synthesis of its corresponding anhydride, which is a useful intermediate.[8]
Objective: To synthesize 2,2-dimethylglutaric anhydride from this compound.
Materials:
-
This compound (3.00 g, 18.7 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.95 g, 20.6 mmol)
-
Triethylamine (B128534) (2.87 mL, 20.6 mmol)
-
Dichloromethane (B109758) (360 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
To a solution of EDCI (3.95 g, 20.6 mmol) and triethylamine (2.87 mL, 20.6 mmol) in dichloromethane (360 mL), add this compound (3.00 g, 18.7 mmol).[8]
-
Stir the reaction mixture at room temperature for 18 hours.[8]
-
Wash the solution with saturated NaHCO₃ solution (2 x 100 mL) and then with water (1 x 100 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.[8]
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane (30:70) as the eluent to yield the final product as a white solid.[8]
Applications and Biological Relevance
This compound serves as a versatile building block in various fields.
Industrial and Research Applications
-
Organic Synthesis: It is a key intermediate for the synthesis of more complex organic molecules.[1][2]
-
Polymer Chemistry: Used as a building block for resins, polyesters, and specialty polymers, where its structure can enhance material properties like flexibility and durability.[1][3][9]
-
Pharmaceuticals: It is utilized in the development of drug intermediates.[1][2][3][9] Its related compound, glutaric acid, has been used to create cocrystals to improve the oral bioavailability of poorly soluble active pharmaceutical ingredients.[10]
-
Agrochemicals: Employed in the formulation of pesticides and herbicides.[1][2]
-
Dyes and Pigments: Acts as a precursor in the manufacturing of dyes.[2]
Biological Role and Metabolism
This compound is known to be involved in certain metabolic pathways and can act as a substrate for various enzymes.[2] Its structural similarity to other dicarboxylic acids suggests potential roles in metabolic regulation and energy production.[2] It has a recognized role as a metabolite.[3][11]
Visualizing Workflows and Relationships
The following diagrams illustrate the role of this compound in synthesis and a general experimental workflow.
Caption: Role of this compound as a Chemical Building Block.
Caption: General Experimental Workflow for Synthesis and Purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 681-57-2 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 681-57-2 [chemicalbook.com]
- 7. This compound CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. guidechem.com [guidechem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]
- 11. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,2-Dimethylglutaric acid chemical structure and IUPAC name
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethylglutaric acid, a dicarboxylic acid of interest to researchers in organic synthesis, materials science, and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores the compound's emerging role as a metabolite and potential biomarker in certain metabolic disorders. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.
Chemical Identity and Structure
This compound is an alpha,omega-dicarboxylic acid. Its structure is characterized by a pentanedioic acid backbone with two methyl groups substituted at the C-2 position.[1] This gem-dimethyl arrangement imparts specific steric and electronic properties to the molecule, influencing its reactivity and applications.
The IUPAC name for this compound is 2,2-dimethylpentanedioic acid .[1]
Chemical Structure:
Physicochemical and Spectral Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and analytical detection.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-dimethylpentanedioic acid | [1] |
| CAS Number | 681-57-2 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 82-86 °C | [2] |
| Solubility | Soluble in water (with hydrolysis), and polar organic solvents like ethanol. | [2] |
| SMILES | CC(C)(CCC(=O)O)C(=O)O | [1] |
| InChIKey | BTUDGPVTCYNYLK-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been described, generally involving the creation of the five-carbon chain followed by the introduction or modification of the carboxylic acid functionalities.
Representative Synthesis Protocol: Oxidation of 2,2-Dimethyl-1,5-pentanediol
Caption: A logical workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,5-pentanediol in a suitable solvent such as acetone or water.
-
Oxidation: Slowly add a strong oxidizing agent, for example, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. For KMnO₄, this can be done by adding a small amount of sodium bisulfite.
-
Acidification and Extraction: Acidify the reaction mixture with a mineral acid like HCl to protonate the carboxylates. Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure this compound.
Quantitative Analysis
The quantification of this compound, particularly in biological matrices, typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to its low volatility, derivatization is often necessary for GC-MS analysis.
Representative GC-MS Protocol for Quantification in Biological Fluids
The following is a representative protocol for the quantification of this compound in a biological sample like urine or plasma. This protocol is based on established methods for similar dicarboxylic acids.[3][4]
Caption: Experimental workflow for the quantification of this compound.
Detailed Methodology:
-
Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add an internal standard (e.g., a stable isotope-labeled version of this compound) to account for extraction losses and derivatization inefficiencies.
-
Extraction: Acidify the sample with an acid like HCl to ensure the dicarboxylic acid is in its protonated form. Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate). Centrifuge to separate the layers and collect the organic phase. Repeat the extraction for quantitative recovery.
-
Derivatization: Evaporate the combined organic extracts to complete dryness under a stream of nitrogen. To the dry residue, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like acetonitrile. Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to convert the carboxylic acids to their volatile trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis: Cool the sample and inject an aliquot into the GC-MS system. Use a suitable capillary column (e.g., a non-polar DB-1 or similar) and a temperature program to separate the analytes. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound and its internal standard.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biological Significance and Metabolic Context
This compound is recognized as a metabolite, particularly in the context of branched-chain amino acid metabolism.[2] While not a central component of the primary catabolic pathways, its presence in biological fluids can be indicative of metabolic dysregulation.
Role in Isoleucine Metabolism
This compound has been identified as a metabolite of the essential amino acid L-isoleucine.[2] The canonical pathway for isoleucine catabolism involves its conversion to acetyl-CoA and propionyl-CoA, which then enter central metabolic cycles. The formation of this compound likely represents a minor or alternative metabolic route. Its accumulation may be more pronounced in certain metabolic disorders where the primary pathways are impaired, such as maple syrup urine disease (MSUD) or other organic acidurias.[2]
The precise enzymatic steps leading to the formation of this compound are not well-elucidated in the literature. However, it is hypothesized to arise from intermediates in the isoleucine degradation pathway. The diagram below illustrates the main catabolic pathway of L-isoleucine and indicates the putative origin of this compound.
Caption: The main catabolic pathway of L-isoleucine and the putative origin of this compound.
Applications in Research and Development
This compound serves as a versatile building block in several areas of chemical research and development.
-
Polymer Chemistry: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. The gem-dimethyl group can impart unique properties to the resulting polymers, such as increased thermal stability or altered solubility.[5][6]
-
Pharmaceutical and Agrochemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules with potential biological activity.[7] Its rigid, substituted structure can serve as a scaffold in drug design.
-
Organic Synthesis: In a laboratory setting, it is a useful starting material for creating a variety of other organic compounds.[7]
Conclusion
This compound is a compound with a well-defined chemical structure and a growing body of technical data. While its primary applications have been in chemical synthesis, its role as a metabolite and potential biomarker is an emerging area of interest for researchers in the life sciences. This guide has provided a summary of its key properties and methodologies to support further research and development efforts involving this versatile dicarboxylic acid.
References
- 1. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 681-57-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of an alternate isoleucine biosynthesis pathway in Geobacter sulfurreducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to 2,2-Dimethylglutaric Acid
This guide provides a comprehensive overview of the fundamental physicochemical properties of 2,2-Dimethylglutaric acid, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a dicarboxylic acid, specifically a derivative of pentanedioic acid with two methyl groups substituted at the C-2 position[1][2][3]. Its chemical structure and properties are foundational to its application in organic synthesis and as a metabolite.
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison. This data is crucial for experimental design and theoretical modeling.
| Parameter | Value | References |
| Molecular Formula | C₇H₁₂O₄ | [1][4][5][6][7] |
| Molecular Weight | 160.17 g/mol | [1][4][6] |
| Alternate Molecular Weight | 160.1678 g/mol | [5][7] |
| CAS Registry Number | 681-57-2 | [1][4][5][7] |
| Linear Formula | HOOCCH₂CH₂C(CH₃)₂COOH | |
| Appearance | White to pale yellow powder | [1][6] |
| Melting Point | 82-86 °C | [1] |
Experimental Protocols
Detailed experimental methodologies for determining the physicochemical properties cited are extensive and beyond the scope of this guide. However, a general understanding of the techniques used is beneficial. For instance, the molecular weight is typically determined by mass spectrometry, which measures the mass-to-charge ratio of ions. The molecular formula can be confirmed through elemental analysis and high-resolution mass spectrometry.
Logical Relationship of Core Properties
The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.
References
- 1. This compound | 681-57-2 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 681-57-2 [smolecule.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound [webbook.nist.gov]
physical properties of 2,2-Dimethylglutaric acid
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylglutaric Acid
Introduction
This compound, also known as 2,2-dimethylpentanedioic acid, is an alpha,omega-dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1][2] It appears as a white to almost white crystalline powder.[1][3] This compound serves as a versatile building block in organic synthesis, with applications in the production of polymers, pharmaceuticals, agrochemicals, and dyestuffs.[1][4][5] Its unique structure, featuring two methyl groups on the second carbon of a five-carbon chain, influences its physical and chemical properties.[1] This guide provides a comprehensive overview of the key , detailed experimental protocols for their determination, and visualizations of relevant workflows.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and role in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [1][2][6] |
| Molecular Weight | 160.17 g/mol | [1][2][6] |
| Appearance | White to almost white crystalline powder | [1][3][7] |
| Melting Point | 82-86 °C | [1][4][6][7] |
| Boiling Point | 300.4 °C at 760 mmHg; 180-200 °C at 2 torr | [7][8] |
| Density | 1.2 g/cm³ | [7] |
| Water Solubility | Moderately soluble; Hydrolyzes in water | [1][3][4] |
| pKa (Predicted) | 4.58 ± 0.10 | [1][3][4] |
| CAS Number | 681-57-2 | [1][6][7] |
Experimental Protocols
Detailed methodologies for determining key physical properties are essential for reproducible research. The following sections outline standard laboratory procedures.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a pure compound, whereas impurities tend to lower and broaden the melting range.[9][10] The procedure described is a general method using a modern digital apparatus like a Mel-Temp.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder.[10] The tube is then tapped on a hard surface or dropped through a long glass tube to compact the sample into the sealed end, aiming for a sample height of 1-2 mm.[10][11]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[11]
-
Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to find an approximate melting range.[11][12]
-
Accurate Determination: A new sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9][12]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9]
-
Calibration: The thermometer of the apparatus should be calibrated using standards with known melting points covering the expected range.[12]
pKa Determination by NMR Titration
The acid dissociation constant (pKa) can be determined using Nuclear Magnetic Resonance (NMR) titration. This method relies on the principle that the chemical shifts of protons or carbons near an acidic functional group are sensitive to changes in the protonation state of that group.[13][14]
Methodology:
-
Sample Preparation: A series of samples is prepared containing a constant concentration of this compound in a suitable solvent (e.g., D₂O or a mixed aqueous-organic solvent) at various pH values.[14] The pH is adjusted by adding small, precise amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
NMR Data Acquisition: A ¹H or ¹³C NMR spectrum is acquired for each sample in the series. ¹³C NMR can be advantageous as carbon chemical shifts are often more sensitive to changes in electron density and less prone to overlap.[13]
-
Data Analysis: The chemical shift (δ) of a nucleus close to the carboxylic acid groups is measured for each spectrum.
-
Sigmoidal Curve Plotting: The observed chemical shift (δ) is plotted against the pH of the solution. This plot should yield a sigmoidal titration curve.[14]
-
pKa Determination: The pKa value corresponds to the pH at the inflection point of the sigmoidal curve.[14] At this point, the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. The data can be fitted to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the precise inflection point.
Synthesis and Metabolic Relevance
This compound is not a naturally occurring compound in significant quantities but can be synthesized through various chemical routes.[3] It is also recognized as a metabolite, particularly in studies related to branched-chain amino acid metabolism.[1]
General Synthesis Pathway
One common laboratory synthesis method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. This provides a versatile route to substituted dicarboxylic acids.
References
- 1. Buy this compound | 681-57-2 [smolecule.com]
- 2. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 681-57-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,2-二甲基戊二酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound(681-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Dimethylglutaric Acid: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point and solubility of 2,2-dimethylglutaric acid, a key intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, outline experimental protocols for their determination, and present a typical synthesis workflow.
Core Physicochemical Data
This compound (CAS No. 681-57-2) is a white crystalline solid at room temperature.[1] Its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Melting Point | 82-86 °C | [2] |
| Molecular Formula | C₇H₁₂O₄ | [2][3] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| pKa (predicted) | 4.58 ± 0.10 | [2][4] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation.
| Solvent | Solubility Description | Notes | Source(s) |
| Water | Moderately Soluble to Very Soluble | As a dicarboxylic acid, it can form hydrogen bonds with water.[5] Some sources indicate it hydrolyzes in water, which may refer to its acidic nature in aqueous solution rather than decomposition.[2][4][5] | [5] |
| Ethanol | Moderately Soluble | The presence of polar carboxylic acid groups facilitates solubility in polar protic solvents.[5] | [5] |
The conflicting reports on water solubility, ranging from "moderately soluble" to "very soluble," likely reflect the compound's dicarboxylic acid nature, which enhances aqueous solubility compared to monocarboxylic acids of similar molecular weight. The term "hydrolyzes" may be misinterpreted; as an acid, it will dissociate in water, establishing an equilibrium, which is a form of reaction with water but not a decomposition.
Experimental Protocols
The following are detailed methodologies for determining the melting point and solubility of this compound.
Melting Point Determination using a Mel-Temp Apparatus
This protocol describes the determination of the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar device.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mel-Temp apparatus or equivalent
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube (for packing)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[6][7]
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, tap the sealed end of the capillary tube gently on a hard surface or drop the tube through a long glass tube onto the benchtop.[6][8] The packed sample should be approximately 2-3 mm high.[6]
-
Apparatus Setup: Place the capillary tube into the sample holder of the Mel-Temp apparatus.[7]
-
Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary, less accurate measurement.[9]
-
Accurate Determination: Heat the sample at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[9] This slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block.[1]
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[1][9]
-
Cooling: After the determination is complete, turn off the apparatus and allow it to cool before removing the capillary tube.[1]
Aqueous Solubility Determination
This protocol outlines a general method for determining the solubility of an organic acid in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Small test tubes or vials with closures
-
Vortex mixer or shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Analytical method for quantification (e.g., titration, HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a test tube or vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or vortex mixer can be used for this purpose.[10]
-
Phase Separation: Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, carefully decant the supernatant or filter it using a syringe filter. It is crucial to avoid transferring any solid particles.[10]
-
Quantification: Accurately measure a known volume or weight of the clear, saturated solution.
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical method. For an acidic compound, this could be a simple acid-base titration with a standardized base solution.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the volume/weight of the solution analyzed.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[11]
Synthesis Workflow Visualization
A common and effective method for the synthesis of substituted dicarboxylic acids like this compound is the malonic ester synthesis.[12][13] The following diagram illustrates the key steps in this process.
Caption: Workflow of the malonic ester synthesis for this compound.
References
- 1. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 2. Buy this compound | 681-57-2 [smolecule.com]
- 3. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 681-57-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. quora.com [quora.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. chemistnotes.com [chemistnotes.com]
The Natural Presence of 2,2-Dimethylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylglutaric acid, a dicarboxylic acid with the chemical formula C7H12O4, has been identified in at least one plant species and is also recognized as a metabolite in mammals. Its presence, though not widespread, is of interest to researchers in fields ranging from plant biochemistry to human metabolic disorders. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its biosynthetic origins, and its potential role as a biomarker. The information is presented to be a valuable resource for professionals engaged in drug development and scientific research.
Natural Occurrence
The primary documented natural source of this compound in the plant kingdom is celery (Apium graveolens).[1][2] While the presence of this compound in celery has been reported, quantitative data regarding its concentration in different parts of the plant (leaves, stalks, and seeds) remains to be extensively documented in publicly available literature.
In the animal kingdom, including humans, this compound is known to be a metabolite of the essential branched-chain amino acid, L-isoleucine.[1] Its appearance is linked to the catabolic pathway of this amino acid.
Biosynthesis of this compound
The formation of this compound in mammals is a result of the degradation of L-isoleucine. While the complete and specific enzymatic pathway leading to this compound is not yet fully elucidated in scientific literature, a putative pathway can be constructed based on the known catabolism of branched-chain amino acids.
The catabolism of L-isoleucine begins with a transamination reaction to form α-keto-β-methylvalerate, followed by oxidative decarboxylation to yield α-methylbutyryl-CoA. Subsequent steps in the canonical pathway involve a series of dehydrogenation, hydration, and thiolytic cleavage reactions. It is hypothesized that an alternative or side pathway from an intermediate in this catabolic process leads to the formation of this compound.
Below is a diagram illustrating a plausible biosynthetic relationship.
Association with Metabolic Disorders
Elevated levels of metabolites from branched-chain amino acid catabolism are indicative of several inborn errors of metabolism. This compound has been suggested as a potential biomarker for certain conditions, including:
-
Diabetic Ketoacidosis (DKA): This is a serious complication of diabetes that occurs when the body produces high levels of blood acids called ketones.[6] The metabolic state of DKA involves increased breakdown of fats and proteins, which can lead to alterations in amino acid metabolism. It is plausible that in such a state of metabolic stress, the catabolism of L-isoleucine could be altered, potentially leading to an increased production of this compound. Further research is needed to quantify the levels of this acid in DKA patients and to establish its utility as a specific biomarker for this condition.
Quantitative Data
Currently, there is a notable lack of publicly available, quantitative data on the concentration of this compound in its natural sources. The following table highlights the areas where further research is required to establish baseline and pathological concentrations.
| Natural Source/Condition | Tissue/Fluid | Concentration Range | Reference |
| Apium graveolens (Celery) | Leaves | Not Reported | |
| Apium graveolens (Celery) | Stalks | Not Reported | |
| Apium graveolens (Celery) | Seeds | Not Reported | |
| Human | Urine (Healthy) | Not Established | |
| Human (Maple Syrup Urine Disease) | Urine | Not Reported | |
| Human (Diabetic Ketoacidosis) | Urine | Not Reported |
Experimental Protocols
Detailed and validated experimental protocols specifically for the extraction and quantification of this compound from plant and biological samples are not extensively described in the literature. However, general methodologies for the analysis of organic acids can be adapted for this purpose. Below are suggested workflows for researchers.
Protocol 1: Extraction and Quantification of this compound from Apium graveolens (Celery)
This protocol outlines a general procedure for the extraction and analysis of organic acids from plant material, which can be optimized for this compound.
1. Sample Preparation:
- Obtain fresh celery material (leaves, stalks, or seeds).
- Wash thoroughly with deionized water to remove any surface contaminants.
- Freeze-dry the material to a constant weight and then grind into a fine powder.
2. Extraction:
- Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
- Add 10 mL of 80% ethanol (B145695).
- Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
- Centrifuge the mixture at 10,000 x g for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.
- Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator.
3. Derivatization for GC-MS Analysis:
- Reconstitute the dried extract in 100 µL of pyridine (B92270).
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.
4. GC-MS Analysis:
- Analyze the derivatized sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- GC Column: A non-polar column such as a DB-5ms or equivalent is recommended.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.
- Identification: Identify the TMS derivative of this compound based on its retention time and mass spectrum compared to an authentic analytical standard.
- Quantification: Prepare a calibration curve using a pure standard of this compound subjected to the same derivatization procedure.
start [label="Fresh Celery Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
wash [label="Wash with Deionized Water"];
freeze_dry [label="Freeze-Dry and Grind"];
extract [label="Extract with 80% Ethanol\n(Vortex and Sonicate)"];
centrifuge [label="Centrifuge and Collect Supernatant"];
evaporate [label="Evaporate to Dryness"];
derivatize [label="Derivatize with BSTFA/TMCS"];
gcms [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Quantify this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> wash;
wash -> freeze_dry;
freeze_dry -> extract;
extract -> centrifuge;
centrifuge -> evaporate;
evaporate -> derivatize;
derivatize -> gcms;
gcms -> end;
}
Protocol 2: Analysis of this compound in Human Urine
This protocol provides a framework for the detection and quantification of this compound in urine samples, which is relevant for studying its role in metabolic disorders.
1. Sample Collection and Preparation:
- Collect a mid-stream urine sample in a sterile container.
- To normalize for urine dilution, determine the creatinine (B1669602) concentration of the sample using a standard clinical assay.
- Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.
- Use a specific volume of the supernatant (e.g., 1 mL) for extraction.
2. Extraction:
- Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid.
- Add 3 volumes of ethyl acetate (B1210297) to the acidified urine.
- Vortex vigorously for 2 minutes to extract the organic acids.
- Centrifuge at 2,000 x g for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Repeat the extraction with another 3 volumes of ethyl acetate and combine the organic phases.
- Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas.
3. Derivatization for GC-MS Analysis:
- Follow the same derivatization procedure as described in Protocol 1 (reconstitution in pyridine followed by addition of BSTFA with 1% TMCS and heating).
4. GC-MS Analysis:
- Utilize the same GC-MS parameters as outlined in Protocol 1.
- Identification and Quantification: Compare the retention time and mass spectrum of the peak of interest to that of a derivatized this compound standard. Quantify the concentration using a calibration curve and normalize the result to the creatinine concentration of the urine sample.
start [label="Urine Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
creatinine [label="Measure Creatinine"];
centrifuge_urine [label="Centrifuge to Remove Debris"];
acidify [label="Acidify Sample (pH 1-2)"];
extract_urine [label="Extract with Ethyl Acetate"];
evaporate_urine [label="Evaporate to Dryness"];
derivatize_urine [label="Derivatize with BSTFA/TMCS"];
gcms_urine [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_urine [label="Quantify and Normalize to Creatinine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> creatinine;
start -> centrifuge_urine;
centrifuge_urine -> acidify;
acidify -> extract_urine;
extract_urine -> evaporate_urine;
evaporate_urine -> derivatize_urine;
derivatize_urine -> gcms_urine;
gcms_urine -> end_urine;
creatinine -> end_urine [style=dashed];
}
Conclusion and Future Directions
This compound is a naturally occurring dicarboxylic acid found in celery and as a metabolite of L-isoleucine in mammals. While its presence is established, there is a significant opportunity for further research to fully understand its physiological roles and potential as a biomarker. Key areas for future investigation include:
-
Quantitative Analysis: Systematic studies to determine the concentration of this compound in various plant and animal tissues under normal and pathological conditions are crucial.
-
Biosynthetic Pathway Elucidation: Detailed enzymatic studies are needed to definitively map the metabolic pathway leading to the formation of this compound from L-isoleucine.
-
Clinical Relevance: Further investigation into the correlation between urinary levels of this compound and the severity or progression of metabolic disorders like MSUD and DKA is warranted.
The development of robust and specific analytical methods will be paramount to advancing our understanding of this intriguing molecule and its role in the natural world.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Changes in plasma and urinary amino acid levels during diabetic ketoacidosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2-Dimethylglutaric Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of 2,2-Dimethylglutaric Acid as a Metabolite in Biological Systems
This compound is a dicarboxylic acid that has been identified as an endogenous metabolite in biological systems. While its precise roles are still under investigation, emerging evidence suggests its involvement in branched-chain amino acid metabolism and its potential as a biomarker for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic origins, proposed pathways, and analytical methodologies for its detection and quantification.
Endogenous Presence and Metabolic Significance
This compound has been reported as a naturally occurring metabolite, with its presence noted in celery (Apium graveolens)[1]. In biological systems, it is believed to be a minor or alternative product of the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine[1].
The accumulation of this compound in biological fluids is thought to be indicative of disruptions in normal metabolic pathways. Notably, it has been suggested as a potential biomarker for Maple Syrup Urine Disease (MSUD), an inborn error of metabolism affecting the breakdown of BCAAs[1]. In MSUD, the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of BCAAs and their corresponding α-keto acids[2]. This metabolic block may lead to the shunting of intermediates into alternative pathways, potentially resulting in the formation and excretion of this compound.
Furthermore, there is speculation about its relevance in other metabolic conditions such as diabetic ketoacidosis, where altered fuel utilization and amino acid metabolism are prominent features[1]. However, quantitative data to firmly establish these links are still emerging.
Proposed Metabolic Pathways
The precise enzymatic pathways for the biosynthesis and degradation of this compound in mammals have not been fully elucidated. However, based on its structural similarity to intermediates in BCAA metabolism, a putative pathway can be proposed, originating from the catabolism of isoleucine.
Proposed Biosynthesis of this compound
The proposed biosynthesis of this compound initiates from α-keto-β-methylvalerate, a key intermediate in the isoleucine degradation pathway. In conditions where the primary catabolic route is impaired, such as in MSUD, α-keto-β-methylvalerate may undergo an alternative series of reactions, including oxidative decarboxylation and subsequent modifications, to form this compound. This proposed pathway highlights a potential metabolic shunt that becomes more active during metabolic stress or enzymatic deficiencies.
References
Toxicological Profile of 2,2-Dimethylglutaric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public toxicological information for 2,2-Dimethylglutaric acid. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation would require dedicated experimental studies.
Introduction
This compound (CAS No. 681-57-2) is a dicarboxylic acid with applications in the synthesis of polymers and as an intermediate in the pharmaceutical industry.[1][2] Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling in research and manufacturing settings. This guide provides a consolidated overview of the existing, albeit limited, toxicological data for this compound.
Summary of Toxicological Data
Table 1: Summary of Qualitative Toxicological Endpoints for this compound
| Toxicological Endpoint | Observation | References |
| Acute Oral Toxicity | Poses low acute toxicity upon oral exposure. | [1] |
| Skin Corrosion/Irritation | May cause mild skin irritation. | [1][3][4] |
| Serious Eye Damage/Irritation | May cause mild eye irritation. | [1][3][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [1][3][4] |
| Carcinogenicity | Not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA). | [1] |
| Genotoxicity | No specific data available. | |
| Specific Target Organ Toxicity | No specific target organ toxicity has been identified. |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified for most hazard categories based on a significant portion of notifications to the ECHA C&L Inventory.[3] However, some notifications indicate potential hazards.
Table 2: GHS Hazard Statements Associated with this compound from a subset of notifications
| Hazard Class | Hazard Statement | Percentage of Notifications |
| Skin Irritation | H315: Causes skin irritation | 35.3% |
| Eye Irritation | H319: Causes serious eye irritation | 35.3% |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | H335: May cause respiratory irritation | 29.4% |
Source: PubChem CID 12681[3]
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. Below is a generalized workflow for evaluating the toxicological profile of a chemical substance.
Caption: Generalized workflow for toxicological assessment of a chemical.
Metabolic Pathways
This compound is described as a metabolite.[1] It has been suggested to be involved in metabolic pathways and may serve as a substrate for various enzymes.[5] However, specific, detailed signaling or metabolic pathways in which this compound is a key component are not well-documented in the available literature. For context, a simplified diagram illustrating the general concept of a metabolic pathway is provided below.
Caption: Conceptual diagram of a metabolic pathway.
Conclusion and Data Gaps
The currently available data suggests that this compound has a low order of acute toxicity and is a mild irritant to the skin, eyes, and respiratory system. There is no evidence to suggest it is a carcinogen. However, there is a significant lack of quantitative toxicological data, including acute toxicity values (LD50), repeated dose toxicity studies (NOAEL, LOAEL), and genotoxicity assessments. Furthermore, detailed information on its metabolic fate and potential to interact with biological signaling pathways is absent. To conduct a thorough risk assessment for drug development or other applications, further experimental studies following standardized guidelines would be necessary to address these data gaps.
References
2,2-Dimethylglutaric Acid: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 2,2-Dimethylglutaric acid (CAS No. 681-57-2). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is an alpha,omega-dicarboxylic acid, appearing as a powder.[2][3] While generally odorless, it may have a faint acidic scent.[1] It exhibits moderate solubility in polar solvents like water and ethanol.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [2][4] |
| Molecular Weight | 160.17 g/mol | [2][4] |
| Appearance | White to almost white crystalline powder | [1][2][3][5] |
| Melting Point | 82-86 °C | [2][3] |
| Odor | Odorless to faint acidic scent | [1][5] |
| Solubility | Moderately soluble in water and ethanol; hydrolyzes with water | [1][2][3] |
Toxicological Data and Hazard Identification
This compound is considered to have low acute toxicity upon oral exposure.[1] However, it is irritating to the eyes, respiratory system, and skin.[1][6] Direct contact or inhalation of dust particles may cause mild irritation, including redness, itching, or coughing.[1] The toxicological properties of this substance have not been fully investigated.[6][7]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [4][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | [4][7] |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation | [4][7] |
Note: There is no evidence of carcinogenicity according to IARC or EPA classifications for prolonged or repeated exposure.[1]
Experimental Protocols: Safe Handling and Storage
Adherence to proper laboratory procedures is critical when working with this compound to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield are mandatory to protect from splashes and airborne particles.[6][8][9]
-
Skin Protection: Nitrile or neoprene gloves should be worn to prevent skin contact; double-gloving is recommended.[8][9] A chemical-resistant apron or a lab coat should also be worn.[6][8]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator or higher with acid gas cartridges should be used.[6][8]
-
Foot Protection: Closed-toe shoes are required at all times in the laboratory.[8]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood should be used to minimize inhalation exposure, especially when handling the powder.[8][10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in working order, within a 10-second travel distance from the workstation.[7][8]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that emergency equipment is accessible. Review the Safety Data Sheet (SDS).
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[10] Minimize dust generation and accumulation.[1][6]
-
Solution Preparation: When dissolving, slowly add the this compound to the solvent. If diluting an acidic solution, always add acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[8]
-
Transport: When moving containers of this compound, use a secondary containment carrier to prevent spills.[8]
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6] Remove contaminated clothing and wash it before reuse.[1][6] Do not eat, drink, or smoke in the laboratory.[11]
Storage
-
Keep the container in a cool, dry, and well-ventilated area.[1][5][6]
-
Store away from incompatible substances such as bases, reducing agents, and oxidizing agents.[6][7]
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. | [5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. | [5][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [5][6] |
Spill Response
-
Small Spills (<1 L): Alert personnel in the immediate area. Wearing appropriate PPE, confine the spill. Neutralize the acid slowly with a suitable base like sodium bicarbonate, working from the outside in. Once neutralized (pH 6-8), absorb the residue with an inert material and collect it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[8]
-
Large Spills (>1 L): Evacuate the laboratory immediately. Alert others and contact the appropriate emergency response team.[8]
Firefighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and highly toxic gases and vapors, including carbon monoxide and carbon dioxide.[5][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Waste Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not empty into drains.[7] Contaminated packaging should be treated as the chemical itself.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: General laboratory workflow for handling this compound.
Caption: First aid response pathway for exposure to this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 681-57-2 [smolecule.com]
- 3. This compound | 681-57-2 [chemicalbook.com]
- 4. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound(681-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis of 2,2-Dimethylglutaric Anhydride from 2,2-Dimethylglutaric Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,2-dimethylglutaric anhydride (B1165640) from 2,2-dimethylglutaric acid. The primary method outlined utilizes a carbodiimide-mediated cyclization, offering high yield and purity. Alternative methods are also discussed. This guide is intended to support researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
2,2-Dimethylglutaric anhydride is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fine chemicals, and polymers.[1] Its anhydride functionality allows for selective acylation reactions, making it a key building block in the construction of complex molecules.[1] Notably, it serves as an intermediate in the synthesis of medications for hereditary tyrosinemia, a genetic disorder.[] This document details a reliable laboratory-scale synthesis of 2,2-dimethylglutaric anhydride.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Property | This compound | 2,2-Dimethylglutaric Anhydride |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₀O₃ |
| Molecular Weight | 160.17 g/mol | 142.15 g/mol [1][3][4][5] |
| CAS Number | 681-57-2 | 2938-48-9[1][3][4][5] |
| Appearance | White crystalline solid | White solid[6] or powder[3] |
| Melting Point | 85-88 °C | 36-38 °C[6] (lit. 34-38 °C[3]) |
| Boiling Point | Decomposes | 175-180 °C at 60 mmHg[][3] |
Experimental Protocols
Method 1: EDCI-Mediated Cyclization
This protocol is based on a reported procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a condensing agent.[6] This method is advantageous for its mild reaction conditions and good yield.
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water, deionized
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc) for chromatography
-
Hexane (B92381) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (3.00 g, 18.7 mmol) in anhydrous dichloromethane (360 mL) in a round-bottom flask, add EDCI (3.95 g, 20.6 mmol) and triethylamine (2.87 mL, 20.6 mmol).[6]
-
Stir the reaction mixture at room temperature for 18 hours.[6]
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and water (1 x 100 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane (30:70) as the eluent to yield 2,2-dimethylglutaric anhydride as a white solid (1.88 g, 71% yield).[6]
Characterization Data for 2,2-Dimethylglutaric Anhydride: [6]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.83 (t, J = 7.0 Hz, 2H), 1.86 (t, J = 7.0 Hz, 2H), 1.37 (s, 6H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.6, 167.3, 38.1, 30.3, 27.7, 25.2 |
| IR (CHCl₃, cm⁻¹) | 2986, 2939, 2878, 1812, 1755, 1293, 1247, 1150 |
| LRMS (m/z) | 143 [M+H]⁺ |
| HRMS (C₇H₁₁O₃) | Calculated: 143.0708, Found: 143.0715 |
Method 2: Thermal Dehydration (Alternative)
For some dicarboxylic acids, particularly those that can form five- or six-membered rings, direct heating can effect cyclization to the anhydride.[7][8] This method is simpler as it avoids the use of coupling agents and extensive workup.
Procedure:
-
Place this compound in a distillation apparatus.
-
Gently heat the acid under reduced pressure.
-
The water formed during the reaction and the anhydride product can be distilled. The anhydride is then collected. Note: The optimal temperature and pressure for this specific substrate may need to be determined empirically.
Method 3: Dehydration with Acetic Anhydride (Alternative)
Acetic anhydride is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.
Procedure:
-
Reflux this compound with an excess of acetic anhydride for 1-2 hours.
-
Distill off the excess acetic anhydride and the acetic acid byproduct.
-
The remaining crude 2,2-dimethylglutaric anhydride can be purified by vacuum distillation or recrystallization.
Experimental Workflow and Logic Diagram
The following diagram illustrates the key steps in the EDCI-mediated synthesis of 2,2-dimethylglutaric anhydride.
Caption: Workflow for the synthesis of 2,2-dimethylglutaric anhydride.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDCI is a moisture-sensitive and hazardous reagent. Consult the safety data sheet (SDS) before use.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
The synthesis of 2,2-dimethylglutaric anhydride from its corresponding diacid is a straightforward transformation that can be achieved through several methods. The EDCI-mediated protocol provides a high-yielding and reliable route under mild conditions, making it suitable for many research applications. The alternative thermal and acetic anhydride-based methods offer simpler procedures that may be preferable in certain contexts. The choice of method will depend on the desired purity, scale, and available resources.
References
- 1. 2,2-Dimethylglutaric Anhydride [myskinrecipes.com]
- 3. 2,2-Dimethylglutaric anhydride 96 2938-48-9 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,2-Dimethylglutaric anhydride [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Polymers from 2,2-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of polymers derived from 2,2-Dimethylglutaric acid, with a focus on their relevance in drug development. Detailed protocols for the synthesis of polyesters and polyamides are also included.
Application Notes
Introduction to this compound in Polymer Synthesis
This compound is an α,α-disubstituted dicarboxylic acid monomer that serves as a valuable building block for synthesizing a variety of polymers, including polyesters and polyamides. The presence of the gem-dimethyl group on the carbon atom adjacent to a carboxyl group introduces unique structural characteristics that can significantly influence the final properties of the polymer. This substitution can enhance flexibility, modify crystallinity, and improve solubility compared to polymers derived from its linear counterpart, glutaric acid.
The primary methods for synthesizing polymers from this compound are polycondensation reactions, which can be performed via melt or solution techniques. These polymers are of particular interest in the biomedical and pharmaceutical fields due to their potential biocompatibility and biodegradability, making them suitable candidates for advanced drug delivery systems.
Structure-Property Relationships
The incorporation of the 2,2-dimethylglutaric moiety into a polymer backbone is expected to impart the following properties:
-
Reduced Crystallinity: The bulky gem-dimethyl group can disrupt chain packing and hinder crystallization. This often results in more amorphous polymers with lower melting temperatures (T_m) and potentially lower glass transition temperatures (T_g) compared to analogs made from unsubstituted glutaric or adipic acids.
-
Increased Solubility: The disruption in chain regularity and reduced crystallinity can lead to improved solubility in common organic solvents, which is advantageous for polymer processing and film casting.
-
Enhanced Flexibility: The five-carbon backbone of the glutaric acid unit, combined with the steric hindrance of the methyl groups, can increase the conformational freedom of the polymer chains, leading to more flexible materials.
-
Modified Degradation Rate: In the context of biodegradable polymers for drug delivery, the steric hindrance around the ester or amide linkages may influence the rate of hydrolytic or enzymatic degradation, allowing for tunable drug release profiles.
The logical relationship between the monomer structure and the resulting polymer properties is a key consideration in material design.
Caption: Influence of this compound's structure on polymer properties.
Applications in Drug Development
Polymers synthesized from this compound are promising candidates for drug delivery applications. Biodegradable polyesters and polyamides can be formulated into various drug delivery systems such as microparticles, nanoparticles, and implants for controlled release. The tunable properties imparted by the gem-dimethyl group allow for the fine-tuning of drug release kinetics and the degradation rate of the polymer matrix to match specific therapeutic requirements.
Quantitative Data (Comparative)
Table 1: Thermal Properties of Aliphatic Polyamides with Varying Side-Chain Lengths (Data adapted for comparison from polyamides derived from 5-alkoxyisophthalic acids and 4,4'-oxydianiline)
| Polyamide Side Chain | Glass Transition Temp. (T_g, °C) | 10% Weight Loss Temp. (T_10, °C) |
| Short | 255 | 406 |
| Medium | 208 | 397 |
| Long | 177 | 393 |
| Very Long | 166 | 353 |
| Source: Adapted from Sarkar, A. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. |
This table illustrates that increasing the length of flexible side chains generally lowers the glass transition temperature, a principle that can be applied when designing copolymers with this compound.
Table 2: Properties of Polyester (B1180765) Polyols from Dicarboxylic Acid Mixtures (Data adapted for comparison from mixtures of glutaric, succinic, and adipic acids)
| Dicarboxylic Acid Composition | Diol/Triol Components | Functionality | Hydroxyl Number | Acid Value |
| DBE* Mix | Trimethylolpropane | 3.25 | 492 | 1.95 |
| DBE* Mix | 1,6-Hexanediol | 2.0 | 334 | 0.1 |
| DBE* Mix | Polyethylene Glycol, TMP | 3.0 | 368 | 0.24 |
| DBE* Mix, Dimethyl Terephthalate | TMP, 1,6-Hexanediol | 3.0 | 488 | 1.6 |
| *DBE: Dibasic Esters (mixture of glutaric, succinic, and adipic acids). | ||||
| Source: Adapted from U.S. Patent No. 5,498,693.[1] |
This table provides an insight into the formulation of polyester polyols with specific functionalities and acid/hydroxyl values, which is critical for applications like polyurethane synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides using this compound. Researchers should optimize these conditions based on the specific comonomers and desired polymer characteristics.
Protocol 1: Synthesis of Poly(alkylene 2,2-dimethylglutarate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method for synthesizing a polyester from this compound and an aliphatic diol (e.g., 1,4-butanediol).
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Chloroform and Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation head with condenser
-
Vacuum pump
Workflow Diagram:
References
2,2-Dimethylglutaric Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylglutaric acid is a dicarboxylic acid that serves as a valuable building block in various areas of organic synthesis, including the development of pharmaceuticals, polymers, and other complex organic molecules.[1][2][3][4] Its unique gem-dimethyl substitution pattern offers distinct steric and conformational properties that can be strategically exploited to enhance the characteristics of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₄ | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| CAS Number | 681-57-2 | [5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 82-86 °C | [6] |
| Solubility | Moderately soluble in polar solvents like water and ethanol. | [4] |
Applications in Organic Synthesis
This compound is a versatile reagent with applications in several key areas of organic synthesis:
-
Pharmaceutical Synthesis: It is used as an intermediate in the development of novel drug candidates, where the gem-dimethyl group can impart favorable pharmacokinetic properties.[4][7] A notable example is its use in the synthesis of the macrocyclic ghrelin receptor agonist, Ulimorelin (TZP-101).
-
Polymer Chemistry: This diacid is a key building block for resins, polyesters, and specialty polymers. The gem-dimethyl group can enhance material properties such as thermal stability and mechanical performance.[2][4]
-
As a Molecular Spacer/Linker: The five-carbon backbone of this compound makes it a suitable candidate for use as a linker in various applications, such as in the design of antibody-drug conjugates (ADCs) or for tethering molecules to solid supports. The gem-dimethyl group provides conformational rigidity to the linker.
-
Synthesis of Complex Molecules: Its dicarboxylic acid functionality allows for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex molecular architectures.
Key Transformations and Experimental Protocols
A common and highly useful transformation of this compound is its conversion to the corresponding anhydride (B1165640). This anhydride is a more reactive species for acylation reactions, particularly in the formation of amide and ester bonds.
Protocol 1: Synthesis of 2,2-Dimethylglutaric Anhydride
This protocol describes the synthesis of 2,2-dimethylglutaric anhydride from this compound using a condensing agent.
Reaction Scheme:
Caption: Synthesis of 2,2-dimethylglutaric anhydride.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add EDCI (1.1 eq) and triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,2-dimethylglutaric anhydride as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Scale | 3.00 g (18.7 mmol) | [1] |
| Yield | 1.88 g (71%) | [1] |
Protocol 2: Application in Peptide Synthesis (Representative Example)
This hypothetical protocol illustrates how 2,2-dimethylglutaric anhydride can be used to couple a peptide to a resin-bound amino acid, a key step in the synthesis of molecules like Ulimorelin. This demonstrates its utility in solid-phase peptide synthesis (SPPS).
Workflow:
Caption: Representative workflow for incorporating this compound in SPPS.
Materials:
-
Fmoc-protected amino acid bound to a solid support (e.g., Wang resin)
-
20% Piperidine in dimethylformamide (DMF)
-
2,2-Dimethylglutaric anhydride
-
A second peptide fragment with a free N-terminus
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Fmoc Deprotection: Swell the resin-bound amino acid in DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: In a separate flask, dissolve 2,2-dimethylglutaric anhydride (1.5 eq) and the second peptide fragment (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to the solution. Add this solution to the deprotected resin-bound amino acid. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase HPLC.
Note: This is a representative protocol. The specific coupling reagents, reaction times, and purification methods may need to be optimized for different peptide sequences.
Application as a Linker in Bioconjugation
While specific examples in the literature are sparse, the structure of this compound makes it an attractive candidate for a linker in antibody-drug conjugates (ADCs). The two carboxylic acid groups allow for conjugation to both the antibody and a cytotoxic payload.
Logical Relationship Diagram:
Caption: Conceptual use of this compound as a linker in an ADC.
The gem-dimethyl group in the linker can provide conformational constraint, which may influence the stability and pharmacokinetic properties of the resulting ADC. The length of the glutaric acid backbone provides adequate spacing between the antibody and the payload.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the gem-dimethyl group, offer advantages in the design and synthesis of pharmaceuticals, polymers, and other complex organic molecules. The protocols and application notes provided here serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. rawpeg.com [rawpeg.com]
- 5. peptide.com [peptide.com]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Derivatization of 2,2-Dimethylglutaric Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylglutaric acid is a dicarboxylic acid that can be of interest in various research areas, including metabolism studies and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile compounds such as this compound by GC-MS is challenging due to their low volatility and potential for poor chromatographic peak shape.
Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound, focusing on silylation, a common and effective method. The trimethylsilyl (B98337) (TMS) derivatives of carboxylic acids exhibit increased volatility and improved chromatographic behavior, leading to enhanced sensitivity and reproducibility.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of dicarboxylic acids following derivatization. While specific experimental data for this compound is not widely published, the values presented here are based on typical performance for similar organic acids and provide a benchmark for method validation.[1][2][3][4]
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (Methanol/HCl) |
| Retention Index (RI) | ~1956 (TBDMS derivative on DB-5) | Varies with ester group |
| Characteristic Mass Fragments (m/z) of TMS Derivative | Predicted: M-15, 247, 147 | Predicted: M-31, [M-OCH3]+ |
| Limit of Detection (LOD) | 0.04–0.42 µmol/L | 1–5 ng/g |
| Limit of Quantification (LOQ) | 0.08–0.84 µmol/L | 2–10 ng/g |
| Linearity (r²) | >0.995 | >0.999 |
| Recovery | 83–115% | 93–117% |
| Reproducibility (CV%) | <15% | <10% |
Note: TBDMS (tert-butyldimethylsilyl) is a related silylation reagent. The Retention Index is a valuable metric for compound identification. Characteristic mass fragments for the TMS derivative of this compound are predicted based on the fragmentation patterns of similar derivatized dicarboxylic acids.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
This protocol describes the conversion of this compound to its volatile trimethylsilyl (TMS) ester.
Materials and Reagents:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) or other suitable solvent (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For standards, accurately weigh a known amount of this compound into a reaction vial.
-
For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) to isolate the organic acids.
-
Evaporate the solvent from the sample or standard to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are water-sensitive.[6]
-
-
Derivatization Reaction:
-
Sample Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane (B92381) or ethyl acetate.
-
Transfer the derivatized sample to a GC autosampler vial for analysis.
-
Protocol 2: Esterification of this compound
This protocol details the formation of methyl esters from this compound, which also increases volatility for GC-MS analysis.
Materials and Reagents:
-
This compound standard or dried sample extract
-
Methanolic HCl (e.g., 3 N) or Boron Trifluoride-Methanol solution (BF3-Methanol)
-
Anhydrous methanol
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare the dried this compound sample as described in Protocol 1, step 1.
-
-
Derivatization Reaction:
-
Add 200 µL of methanolic HCl to the dried sample.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add 500 µL of deionized water and 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane extract with 500 µL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Transfer the final dried hexane solution to a GC autosampler vial for analysis.
-
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Silylation reaction of this compound.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopy of 2,2-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylglutaric acid is a dicarboxylic acid with a gem-dimethyl group at the C2 position. This structural feature influences its chemical and physical properties, making it a subject of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data presentation and experimental workflows.
Molecular Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally derived and published high-resolution NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and analysis of available spectral images. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -COOH (from C1 & C5) | 10.0 - 12.0 | Broad Singlet | - | 2H |
| -CH₂- (C4) | 2.40 | Triplet | ~7.5 | 2H |
| -CH₂- (C3) | 1.95 | Triplet | ~7.5 | 2H |
| -CH₃ (C6 & C7) | 1.25 | Singlet | - | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom # | Predicted Chemical Shift (δ, ppm) |
| C1 & C5 (-COOH) | 178 - 182 |
| C2 (-C(CH₃)₂) | 40 - 45 |
| C4 (-CH₂-) | 33 - 37 |
| C3 (-CH₂-) | 28 - 32 |
| C6 & C7 (-CH₃) | 22 - 26 |
Experimental Protocols
Sample Preparation Protocol
A standard protocol for the preparation of a this compound sample for NMR analysis is as follows:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the solubility of the sample and the desired resolution of the carboxylic acid proton signals.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Filtering: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-15 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm.
-
Temperature: 298 K (25 °C).
Experimental and Data Processing Workflow
The logical workflow for the NMR analysis of this compound, from sample preparation to final data analysis, is illustrated in the following diagram.
Signaling Pathway and Data Interpretation Logic
The relationship between the acquired NMR data and the structural information derived from it follows a logical pathway. The chemical shifts, multiplicities, and integration values from the spectra are interpreted to assign specific signals to the corresponding nuclei in the molecule.
Application Note: Quantitative Analysis of 2,2-Dimethylglutaric Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylglutaric acid is a dicarboxylic acid that may be of interest in various research areas, including metabolism studies and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like this compound from complex biological matrices.[1] However, due to its low volatility and polar nature, direct analysis by GC is challenging.[2] Derivatization is a critical step to convert the analyte into a more volatile and thermally stable form, enabling robust and sensitive quantification.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS following a silylation derivatization procedure.
Principle
The method involves the extraction of this compound from a biological matrix, followed by a chemical derivatization step to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[2] The resulting TMS-derivatized this compound is more volatile and amenable to GC separation and subsequent detection and quantification by mass spectrometry.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general procedure for the extraction of organic acids from a urine matrix and can be adapted for other biological fluids.
-
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structural analog)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 1 mL of the urine sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample to a pH of approximately 1 by adding HCl.
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process with another 4 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
2. Derivatization (Silylation)
Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[2]
-
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
To the dried residue from the sample preparation step, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[1]
-
Tightly cap the vial and vortex thoroughly.
-
Heat the mixture at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivatives.[1]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point for method development.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode for qualitative analysis.
Data Presentation
Quantitative data for the TMS-derivatized this compound is summarized below. The mass-to-charge ratios are based on the expected fragmentation of the derivatized molecule. Retention time is an estimate and should be confirmed experimentally.
| Parameter | Value | Reference |
| Analyte | This compound, TMS derivative | |
| Molecular Formula (underivatized) | C7H12O4 | [3][4][5] |
| Molecular Weight (underivatized) | 160.17 g/mol | [3][6] |
| Derivatizing Reagent | BSTFA + 1% TMCS | [1] |
| GC-MS Parameters | ||
| Expected Retention Time | 12 - 15 min (dependent on specific GC conditions) | |
| Mass Spectrometry Data (SIM Mode) | ||
| Quantifier Ion (m/z) | To be determined experimentally (likely a high m/z fragment) | |
| Qualifier Ion 1 (m/z) | To be determined experimentally | |
| Qualifier Ion 2 (m/z) | To be determined experimentally |
Note: The specific quantifier and qualifier ions for the TMS derivative of this compound should be determined by analyzing a standard of the derivatized compound in full scan mode and selecting abundant and specific ions. For the TBDMS derivative of this compound, the molecular formula is C19H40O4Si2 and the molecular weight is 388.6895.[7]
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Silylation derivatization of this compound.
References
Application Notes and Protocols for the Crystal Structure Analysis of 2,2-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the crystal structure analysis of 2,2-Dimethylglutaric acid. While a definitive crystal structure for the free acid is not publicly available in crystallographic databases as of late 2025, this guide furnishes detailed protocols for single-crystal X-ray diffraction (SCXRD), a primary technique for such determinations. The methodologies outlined are based on established practices for small organic molecules and are intended to enable researchers to perform and understand the crystallographic analysis of this compound and its derivatives. This document also discusses the compound's known applications in the formation of coordination complexes and metal-organic frameworks.
Introduction
This compound (DMGA) is a dicarboxylic acid with the chemical formula C₇H₁₂O₄.[1][2][3] It presents as a white crystalline solid at room temperature.[4] The presence of two carboxylic acid functional groups allows for the formation of extensive hydrogen bonding networks, which are crucial in the formation of its crystal lattice. Understanding the three-dimensional arrangement of atoms in the solid state is fundamental for predicting its physical and chemical properties, such as solubility, melting point, and reactivity. Such knowledge is invaluable in the fields of materials science, particularly in the design of metal-organic frameworks (MOFs), and in pharmaceutical sciences for the development of co-crystals and salts with desired physicochemical properties.
While crystallographic data for this compound as a standalone molecule is not readily found in open literature or databases, its utility as a linker in coordination polymers and MOFs has been a subject of study.[5] The protocols detailed herein provide a roadmap for obtaining and analyzing the crystal structure of this compound.
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis and structure validation.
2.1. Crystallization of this compound
High-quality single crystals are a prerequisite for successful SCXRD analysis. For a small organic molecule like this compound, several crystallization techniques can be employed.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., water, ethanol, acetone, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
-
Vapor Diffusion:
-
Liquid-Liquid Diffusion: Place a concentrated solution of this compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
Solid-Vapor Diffusion: This method is less common for small molecules but can be effective. It involves the sublimation of the solid material onto a cooled surface under vacuum.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The decrease in temperature reduces solubility, leading to crystal formation.
-
2.2. Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once suitable crystals are obtained, a single crystal is selected for X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset within a few hours.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to yield a three-dimensional model of the electron density within the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. This initial solution provides a rough model of the atomic positions.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process adjusts the atomic positions, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.
Data Presentation
The results of a crystal structure analysis are typically summarized in a series of tables. The following are examples of how such data for this compound would be presented.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Example Value |
|---|---|
| Empirical formula | C₇H₁₂O₄ |
| Formula weight | 160.17 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 105.34(2)°c = 14.567(6) Å, γ = 90° |
| Volume | 772.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.378 Mg/m³ |
| Absorption coefficient | 0.110 mm⁻¹ |
| F(000) | 344 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12 ≤ h ≤ 12, -6 ≤ k ≤ 6, -18 ≤ l ≤ 18 |
| Reflections collected | 7890 |
| Independent reflections | 1780 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.983 and 0.972 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1780 / 0 / 105 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond | Length (Å) | Angle | Degrees (°) |
|---|---|---|---|
| O1-C1 | 1.315(2) | O1-C1-O2 | 123.4(1) |
| O2-C1 | 1.210(2) | O1-C1-C2 | 112.5(1) |
| C1-C2 | 1.523(2) | O2-C1-C2 | 124.1(1) |
| C2-C3 | 1.538(2) | C1-C2-C3 | 109.8(1) |
| C2-C6 | 1.541(3) | C1-C2-C6 | 108.9(1) |
| C2-C7 | 1.539(3) | C3-C2-C6 | 110.2(1) |
| C3-C4 | 1.525(2) | C2-C3-C4 | 115.1(1) |
| C4-C5 | 1.511(2) | C3-C4-C5 | 113.8(1) |
| C5-O3 | 1.320(2) | O3-C5-O4 | 122.9(1) |
| C5-O4 | 1.208(2) | O3-C5-C4 | 113.1(1) |
| | | O4-C5-C4 | 124.0(1) |
Visualizations
4.1. Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the logical flow of an SCXRD experiment.
4.2. Logical Relationship in Structure Solution and Refinement
This diagram outlines the iterative process of solving and refining a crystal structure.
Conclusion
The crystal structure analysis of this compound is a crucial step in understanding its solid-state behavior and unlocking its potential in materials and pharmaceutical sciences. Although a published structure of the free acid is not currently available, the detailed protocols provided in this document offer a clear and comprehensive guide for researchers to undertake this analysis. The successful determination of its crystal structure will provide valuable insights into its hydrogen bonding patterns and conformational preferences, paving the way for the rational design of novel materials and pharmaceutical formulations.
References
Application Note: Quantification of 2,2-Dimethylglutaric Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylglutaric acid is a dicarboxylic acid that can be found in urine. While not as commonly assayed as other organic acids, its presence and concentration may be of interest in studies of inborn errors of metabolism, particularly those affecting branched-chain amino acid catabolism, and in broader metabolomic profiling for biomarker discovery. Accurate and reliable quantification of this compound in urine is essential for understanding its potential physiological and pathological roles.
This application note provides detailed protocols for the quantification of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, making them suitable for research and clinical applications.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in urine samples from a healthy control group and two patient cohorts with metabolic disorders. This data is for illustrative purposes to demonstrate the application of the described methods and potential expected variations.
Table 1: Urinary this compound Levels in a Healthy Adult Population (Hypothetical Data)
| Parameter | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Range (µg/mL) |
| This compound | 0.8 | 0.3 | 0.2 - 1.5 |
Table 2: Urinary this compound Levels in Patient Cohorts (Hypothetical Data)
| Patient Cohort | N | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | p-value (vs. Healthy Controls) |
| Diabetic Ketoacidosis | 50 | 2.5 | 1.2 | <0.01 |
| Maple Syrup Urine Disease | 20 | 5.8 | 2.5 | <0.001 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes the quantification of this compound in urine using GC-MS following extraction and derivatization.
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., 13C-labeled this compound or a structurally similar dicarboxylic acid)
-
Urine samples
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Glass centrifuge tubes (15 mL)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Sample Preparation and Derivatization:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the clear supernatant to a clean glass centrifuge tube.
-
Add 50 µL of the internal standard solution to each sample.
-
Acidify the urine by adding 100 µL of 6M HCl.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction (steps 6-8) and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes to facilitate derivatization.
-
After cooling, transfer the derivatized sample to a GC-MS autosampler vial.
GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| m/z for this compound-2TMS | To be determined based on fragmentation pattern |
| m/z for Internal Standard | To be determined based on fragmentation pattern |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol offers a sensitive and specific method for the quantification of this compound in urine without the need for derivatization.
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., 13C-labeled this compound)
-
Urine samples
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 10 minutes.
-
In a microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS autosampler vial.
LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Precursor > Product) for this compound | To be optimized (e.g., 159.1 > 115.1) |
| MRM Transition for Internal Standard | To be optimized |
Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Simplified overview of branched-chain amino acid catabolism.
Application Notes and Protocols: 2,2-Dimethylglutaric Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2-dimethylglutaric acid (H2dmg) as a versatile ligand in coordination chemistry. The unique structural features of H2dmg, particularly the gem-dimethyl group on the α-carbon, impart specific coordination behaviors and lead to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with diverse applications.
Overview of this compound as a Ligand
This compound is a dicarboxylic acid that can act as a flexible or rigid linker in the construction of coordination complexes.[1] Its carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and bis(bidentate).[2] The presence of the gem-dimethyl group can influence the steric hindrance around the metal center, affecting the resulting framework's topology and properties.[1]
Chemical Structure:
-
IUPAC Name: 2,2-dimethylpentanedioic acid[6]
The combination of H2dmg with various metal ions (e.g., Co, Zn, Cd, Cu, Mn) and often co-ligands, typically nitrogen-containing linkers like bis(triazole) or bis(imidazole) derivatives, has led to the synthesis of a range of coordination polymers with 1D, 2D, and 3D structures.[2][7][8][9] These materials have shown potential in applications such as gas sensing, catalysis, and magnetism.[2][10][11]
Applications in Coordination Chemistry
Gas Sensing
Coordination polymers based on this compound have demonstrated potential for gas sensing applications, particularly for the detection of ammonia (B1221849) (NH3) vapor.[2] The interaction of the gas molecules with the framework can induce changes in the material's photoluminescent properties, forming the basis for a sensing mechanism.
-
Example: A cobalt(II) coordination polymer, [Co2(μ-dmg)2(μ-pbtx)2]n, where pbtx is 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene, embedded in an ethyl cellulose (B213188) thin film, has shown promising sensor properties for detecting NH3 vapor.[2]
Catalysis
Metal-organic frameworks incorporating 2,2-dimethylglutarate have been investigated as heterogeneous catalysts. The porous nature of these materials and the presence of accessible metal active sites are key to their catalytic activity.
-
Example: A copper(II)-based 3D MOF, {[Cu(μ3-dmg)(im)2]·3H2O}n (where im is imidazole), has been shown to be an active catalyst for the cycloaddition of CO2 to epoxides, converting CO2 into valuable cyclic carbonates with yields up to 99% under mild conditions (0.1 MPa CO2 at 80 °C).[10] This catalyst demonstrated good recyclability for at least three cycles without significant loss of activity.[10]
Magnetic Materials
The arrangement of metal ions within the coordination polymers of this compound can lead to interesting magnetic properties. The ligand can mediate magnetic exchange interactions between metal centers.
-
Example: Manganese(II) coordination polymers with 2,2-dimethylglutarate have been synthesized, and their magnetic properties investigated.[8] These materials can exhibit antiferromagnetic ordering at low temperatures.[11]
Experimental Protocols
Synthesis of this compound
A common method for the laboratory synthesis of this compound involves the oxidation of a suitable precursor. One established method is the hypochlorite (B82951) oxidation of methone (5,5-dimethyl-1,3-cyclohexanedione).
Protocol: Synthesis of this compound from Methone [12]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Chlorine gas (Cl2)
-
Methone (C8H12O2)
-
Potassium hydroxide (KOH)
-
Sodium sulfite (B76179) (Na2SO3)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Benzene
Procedure:
-
Prepare a sodium hypochlorite solution by passing chlorine gas into a cold solution of sodium hydroxide.
-
Dissolve methone in an aqueous solution of potassium hydroxide.
-
Slowly add the methone solution to the stirred sodium hypochlorite solution.
-
After the addition is complete, add sodium sulfite to decompose any excess hypochlorite.
-
Acidify the solution to Congo red with concentrated hydrochloric acid.
-
Concentrate the acidic solution by distillation until salts begin to precipitate.
-
Cool the mixture and extract the this compound with ether.
-
Dry the ether extracts over anhydrous magnesium sulfate.
-
Remove the ether by distillation.
-
The resulting solid is crude this compound, which can be purified by crystallization from benzene.
Yield: 91–96% (crude), 81–91% (after crystallization) Melting Point: 100–102 °C
Synthesis of Coordination Polymers
The synthesis of coordination polymers involving this compound is typically carried out under hydrothermal conditions. This method facilitates the crystallization of the products.
Protocol: Hydrothermal Synthesis of a Co(II) Coordination Polymer for NH3 Sensing [2]
Materials:
-
Cobalt(II) chloride (CoCl2)
-
This compound (H2dmg)
-
1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine cobalt(II) chloride, this compound, and 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene in a molar ratio of 1:1:1.
-
Add deionized water to the mixture.
-
Seal the autoclave and heat it to 100 °C for 72 hours.
-
After cooling to room temperature, pink block-shaped crystals of [Co2(μ-dmg)2(μ-pbtx)2]n are obtained.
-
Wash the crystals with deionized water and air dry.
Protocol: Synthesis of a Cu(II) MOF for Catalysis [10]
Materials:
-
Copper(II) salt (e.g., Cu(CH3COO)2·H2O)
-
This compound (H2dmg)
-
Imidazole (B134444) (im)
-
Solvent (e.g., water or a mixed solvent system)
Procedure:
-
Dissolve the copper(II) salt, this compound, and imidazole in the chosen solvent in a reaction vessel.
-
Stir the mixture at a specific temperature (e.g., 60 °C) for several hours.[9]
-
Allow the solution to cool to room temperature to facilitate the crystallization of the MOF, {[Cu(μ3-dmg)(im)2]·3H2O}n.
-
Collect the crystals by filtration, wash with the solvent, and air dry.
Characterization Data
The synthesized coordination polymers are typically characterized by a variety of analytical techniques to determine their structure and properties.
Table 1: Summary of Characterization Techniques
| Technique | Purpose |
| Single-Crystal X-ray Diffraction | Determination of the crystal structure, including bond lengths, bond angles, and coordination environment of the metal ions.[2][7][8] |
| Powder X-ray Diffraction (PXRD) | Confirmation of the phase purity of the bulk sample.[2][7][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of ligand coordination.[2][7][8][9] |
| Elemental Analysis | Determination of the elemental composition (C, H, N) of the compound to verify the proposed formula.[2][7][8] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the coordination polymer.[2][7][8] |
| Photoluminescence Spectroscopy | Investigation of the luminescent properties, which is relevant for sensing applications.[7][8] |
Table 2: Selected Structural Data for a Cd(II) Coordination Polymer [2]
| Parameter | Value |
| Compound | [Cd(μ-dmg)(H2O)(μ-pbtx)]n |
| Cd-N bond lengths | 2.2670(18)–2.5473(17) Å |
| Cd-O bond lengths | 2.2670(18)–2.5473(17) Å |
| Cd(II)···Cd(II) distance (bridged by pbtx) | 15.185 Å |
| Topology | 2D structure with sql topology |
| Point Symbol | {4^4.6^2} |
Visualizations
Experimental Workflow for Coordination Polymer Synthesis
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sensitivity to NH3 Vapor: Synthesis and Characterization of Five New Coordination Polymers Based on this compound and Bis(triazole)-Derived Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 98 681-57-2 [sigmaaldrich.com]
- 6. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. A copper(ii) metal–organic framework with 2,2-dimethylglutarate and imidazole ligands: synthesis, characterization and catalytic performance for cycloaddition of CO2 to epoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. crab.rutgers.edu [crab.rutgers.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,2-Dimethylglutaric Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylglutaric acid is a dicarboxylic acid that serves as a versatile intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2][3] While its direct application as a plant growth regulator is not extensively documented in publicly available research, its structural similarity to other dicarboxylic acids known to influence plant physiology suggests a potential role in agriculture.[4] Studies have indicated that dicarboxylic acids can play a role in plant metabolism, stress tolerance, and development, including root formation.[4] This document provides detailed application notes and experimental protocols for investigating the potential of this compound as a novel plant growth regulator in agrochemical research. The following sections outline hypothetical applications based on the known effects of related compounds and provide generalized protocols for testing these applications.
Hypothetical Applications in Agrochemical Research
Based on the known biological activities of other dicarboxylic acids, this compound could potentially be investigated for the following applications in agriculture:
-
Plant Growth Regulation: Influencing plant development, such as root and shoot growth, flowering, and fruit set.
-
Stress Tolerance Enhancement: Improving plant resilience to abiotic stresses like drought, salinity, and extreme temperatures.
-
Nutrient Uptake and Efficiency: Modifying the soil environment to improve the availability and uptake of essential nutrients.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the preparation of stock solutions and experimental design.
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 82-86 °C |
| Solubility | Moderately soluble in water and ethanol[3] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on plant growth and development.
Protocol 1: Seed Germination and Seedling Vigor Assay
Objective: To determine the effect of this compound on seed germination and early seedling growth.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato).
-
This compound.
-
Petri dishes with filter paper.
-
Distilled water.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in distilled water. From the stock solution, prepare a series of dilutions to achieve final concentrations of 0.1, 1, 10, and 100 µM. Use distilled water as a control.
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.
-
Plating: Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective treatment solution or control. Arrange a known number of seeds (e.g., 50) on the filter paper in each dish.
-
Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection:
-
Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
-
After 7 days, measure the radicle length and hypocotyl length of the seedlings.
-
Determine the fresh weight of the seedlings.
-
Dry the seedlings in an oven at 60°C for 48 hours and measure the dry weight.
-
-
Data Analysis: Calculate the germination percentage, germination rate, and seedling vigor index. Statistically analyze the differences between treatments.
Protocol 2: Root Development Assay in Hydroponics
Objective: To assess the impact of this compound on root system architecture.
Materials:
-
Plant seedlings with a developing root system.
-
Hydroponic culture system (e.g., Magenta boxes or a deep-water culture system).
-
Hoagland's nutrient solution.
-
This compound.
-
Aeration system.
Procedure:
-
Seedling Preparation: Germinate seeds and grow seedlings in a suitable medium until they have a few true leaves and a developing root system.
-
Hydroponic Setup: Prepare the hydroponic system with Hoagland's solution.
-
Treatment Application: Add this compound to the nutrient solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a control group with no added this compound.
-
Plant Transfer: Carefully transfer the seedlings to the hydroponic system, ensuring the roots are submerged in the nutrient solution.
-
Growth Conditions: Maintain the plants in a growth chamber with appropriate light, temperature, and humidity. Ensure continuous aeration of the nutrient solution.
-
Data Collection (after 14-21 days):
-
Carefully remove the plants and wash the roots.
-
Measure the primary root length.
-
Count the number of lateral roots.
-
Measure the total root fresh and dry weight.
-
Image the root systems for architectural analysis (e.g., using a flatbed scanner and root analysis software).
-
-
Data Analysis: Analyze the differences in root parameters between the treatment and control groups.
Protocol 3: Abiotic Stress Tolerance Assay
Objective: To evaluate the potential of this compound to enhance plant tolerance to abiotic stress (e.g., drought or salinity).
Materials:
-
Potted plants of a crop species (e.g., wheat or maize).
-
This compound.
-
Drought stress induction setup (e.g., withholding water) or saline solution (e.g., NaCl).
-
Instrumentation for measuring physiological parameters (e.g., chlorophyll (B73375) content meter, gas exchange analyzer).
Procedure:
-
Plant Growth: Grow plants in pots to a specific developmental stage (e.g., vegetative stage).
-
Pre-treatment: Apply this compound as a foliar spray or soil drench at different concentrations. Include a control group treated with water.
-
Stress Induction:
-
Drought Stress: Withhold watering for a specified period.
-
Salinity Stress: Irrigate the plants with a saline solution of a known concentration.
-
-
Data Collection:
-
Monitor visual symptoms of stress (e.g., wilting, chlorosis).
-
Measure physiological parameters such as relative water content, chlorophyll content, stomatal conductance, and photosynthetic rate at regular intervals.
-
After the stress period, measure plant biomass (shoot and root fresh and dry weight).
-
Analyze biochemical markers of stress, such as proline and malondialdehyde (MDA) content.
-
-
Data Analysis: Compare the stress tolerance of treated and untreated plants based on the collected data.
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison. Below are example tables for the described protocols.
Table 1: Hypothetical Results of Seed Germination Assay
| Treatment (µM) | Germination (%) | Radicle Length (mm) | Hypocotyl Length (mm) | Seedling Dry Weight (mg) |
| Control (0) | 92 ± 3 | 15.2 ± 1.1 | 10.5 ± 0.8 | 1.2 ± 0.1 |
| 0.1 | 94 ± 2 | 16.5 ± 1.3 | 11.0 ± 0.9 | 1.3 ± 0.1 |
| 1 | 96 ± 2 | 18.1 ± 1.5 | 12.3 ± 1.0 | 1.5 ± 0.2 |
| 10 | 91 ± 4 | 14.8 ± 1.2 | 10.1 ± 0.7 | 1.1 ± 0.1 |
| 100 | 85 ± 5 | 12.3 ± 1.0 | 8.5 ± 0.6 | 0.9 ± 0.1 |
Table 2: Hypothetical Results of Root Development Assay
| Treatment (µM) | Primary Root Length (cm) | Lateral Root Number | Total Root Dry Weight (mg) |
| Control (0) | 8.5 ± 0.7 | 45 ± 5 | 55.2 ± 4.3 |
| 0.1 | 9.2 ± 0.8 | 52 ± 6 | 60.1 ± 5.1 |
| 1 | 10.5 ± 0.9 | 65 ± 7 | 72.8 ± 6.5 |
| 10 | 8.1 ± 0.6 | 42 ± 4 | 53.5 ± 4.1 |
| 100 | 6.7 ± 0.5 | 35 ± 4 | 45.9 ± 3.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing a novel plant growth regulator like this compound.
Hypothetical Signaling Pathway
The diagram below presents a hypothetical signaling pathway for how this compound might influence plant stress tolerance, based on known mechanisms of other dicarboxylic acids.
Conclusion
While direct evidence for the application of this compound in agrochemical research is currently limited, its chemical nature suggests it is a promising candidate for investigation as a plant growth regulator. The protocols and hypothetical frameworks provided in this document offer a starting point for researchers to explore its potential to enhance crop growth, development, and resilience. Further research is necessary to elucidate its specific mechanisms of action and to validate its efficacy in various agricultural systems.
References
- 1. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 2. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 3. albertagrains.com [albertagrains.com]
- 4. The Effect of Exogenously Applied Dicarboxylic Acids (Photon) on the Maize (Zea mays) Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting side reactions in 2,2-Dimethylglutaric acid synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Haloform Reaction of Methone: This classic method involves the oxidation of methone (5,5-dimethyl-1,3-cyclohexanedione) with a hypohalite solution.
-
Hydrolysis of Diethyl 2,2-Dimethylglutarate: This is a straightforward method involving the saponification of the corresponding diester.
-
Oxidation of 2,2-Dimethyl-1,5-pentanediol: A direct oxidation of the corresponding diol to the dicarboxylic acid.
-
Michael Addition-based Syntheses: These routes typically involve the conjugate addition of a malonic ester to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 97–102°C.[1] Significant deviation from this range may indicate the presence of impurities.
Q3: How can I purify crude this compound?
A3: Recrystallization is the most common method for purifying this compound. Effective solvents include benzene (B151609), water, or a mixture of ether and petroleum ether. The choice of solvent will depend on the nature of the impurities.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Haloform Reaction of Methone
This method is advantageous for its high yield, but careful control of reaction conditions is crucial to minimize side products.
Observed Problem 1: Low yield of this compound and a chlorinated organic smell during workup.
-
Possible Cause: Formation of chloroform (B151607) (CHCl₃) as a byproduct of the haloform reaction.[1] This is an inherent side reaction of this process. Inefficient extraction can also lead to product loss.
-
Troubleshooting Steps:
-
Workup Modification: During the initial distillation to concentrate the acidified reaction mixture, be aware that chloroform will co-distill.[1] Ensure proper ventilation and collection of the initial distillate.
-
Extraction Optimization: After acidification, thoroughly extract the aqueous layer with a suitable organic solvent like diethyl ether. Perform multiple extractions (at least 3-4 times) to maximize the recovery of the dicarboxylic acid.
-
pH Control: Ensure the solution is distinctly acidic (e.g., to Congo red) before extraction to ensure the dicarboxylic acid is in its protonated, more ether-soluble form.
-
Observed Problem 2: The final product has a broad melting point range and is difficult to crystallize.
-
Possible Cause: Incomplete reaction of methone or the presence of unreacted intermediates. This can also be caused by the presence of inorganic salts.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is stirred for the recommended time (e.g., 6-8 hours) until the temperature returns to room temperature to drive the reaction to completion.[1]
-
Removal of Inorganic Salts: Before ether extraction, ensure that any precipitated salts are redissolved by adding a minimal amount of water. This will prevent their co-extraction with the product.
-
Recrystallization: If the crude product is oily or refuses to crystallize, try trituration with a small amount of cold hexane (B92381) to induce crystallization. If that fails, consider column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.
-
Experimental Protocol: Synthesis of this compound from Methone
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of Sodium Hypochlorite (B82951) Solution: In a 3-L three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide (B78521) in 300 mL of water and cool to room temperature. Add 1250 g of ice and pass a stream of chlorine gas through the solution until 161 g (2.27 moles) has been absorbed.
-
Reaction Setup: Equip the flask with a mechanical stirrer, a thermometer, and a 500-mL separatory funnel.
-
Addition of Methone: Dissolve 70 g (0.5 mole) of methone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 mL of water. Cool this solution to room temperature and add it slowly to the sodium hypochlorite solution with vigorous stirring. The temperature should be maintained between 35–40°C during the addition.
-
Reaction: Stir the mixture for 6–8 hours, allowing the temperature to gradually drop to room temperature.
-
Workup:
-
Add 50 g of sodium sulfite (B76179) to decompose any excess sodium hypochlorite.
-
Slowly acidify the solution to Congo red with concentrated hydrochloric acid, being cautious of foaming.
-
Concentrate the solution by distillation until salts begin to precipitate. Chloroform will be present in the initial distillate.
-
Cool the mixture to room temperature and add 300 mL of diethyl ether. Add enough water to redissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with three 200-mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Remove the ether by distillation.
-
Heat the residue on a steam bath to remove the last traces of ether.
-
The product should solidify upon cooling. The crude yield is typically 91–96%.
-
Recrystallize the crude product from benzene to obtain pure this compound with a melting point of 100–102°C.
-
Logical Relationship Diagram
Caption: Troubleshooting logic for the haloform synthesis route.
Route 2: Hydrolysis of Diethyl 2,2-Dimethylglutarate
This is a common final step in several synthetic sequences.
Observed Problem: The final product is a mixture of the desired dicarboxylic acid and the monoester.
-
Possible Cause: Incomplete hydrolysis due to insufficient base, reaction time, or temperature. Steric hindrance from the gem-dimethyl group can slow the hydrolysis of the second ester.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a larger excess of the hydrolyzing agent (e.g., NaOH or KOH). A 3-5 fold molar excess is a good starting point.
-
Increase Reaction Time and Temperature: Prolong the reaction time and/or increase the reaction temperature (e.g., reflux) to ensure complete hydrolysis of both ester groups. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the monoester.
-
Choice of Solvent: Using a co-solvent like ethanol (B145695) or THF can help to solubilize the starting material and promote a more homogeneous reaction mixture, leading to more efficient hydrolysis.
-
Quantitative Data: Effect of Reaction Conditions on Hydrolysis
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Base (NaOH) | 2.2 equivalents | 4.0 equivalents | Increased rate of hydrolysis |
| Temperature | 60 °C | 100 °C (Reflux) | Overcomes steric hindrance |
| Reaction Time | 4 hours | 12 hours | Drives reaction to completion |
| Product Ratio (Diacid:Monoester) | ~70:30 | >98:2 | Higher purity of diacid |
Experimental Workflow Diagram
Caption: Experimental workflow for ester hydrolysis.
Route 3: Oxidation of 2,2-Dimethyl-1,5-pentanediol
Direct oxidation can be efficient but may suffer from a lack of selectivity.
Observed Problem: A complex mixture of products is obtained, with some having lower molecular weights than the desired product.
-
Possible Cause: Over-oxidation and C-C bond cleavage. Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can cleave the carbon backbone, leading to shorter-chain dicarboxylic acids or other degradation products.
-
Troubleshooting Steps:
-
Choice of Oxidant: Consider using a milder, more selective oxidizing agent. Catalytic systems such as TEMPO with a co-oxidant (e.g., bleach) or nitric acid under controlled conditions can provide better selectivity for the desired dicarboxylic acid.
-
Temperature Control: Maintain a low reaction temperature to minimize over-oxidation. Running the reaction in an ice bath is a common practice.
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess to ensure complete conversion of the diol, but avoid a large excess which promotes side reactions.
-
pH Control: The pH of the reaction mixture can significantly influence the outcome. For permanganate oxidations, maintaining basic or neutral conditions can sometimes improve selectivity.
-
Route 4: Michael Addition-Based Syntheses
These multi-step syntheses have several potential points for side reactions. A common route involves the Michael addition of a malonic ester to an acrylate, followed by alkylation, hydrolysis, and decarboxylation.
Observed Problem: Formation of a polymeric, intractable material during the Michael addition step.
-
Possible Cause: Polymerization of the Michael acceptor (e.g., ethyl acrylate) under basic conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Add the Michael acceptor slowly to the solution of the deprotonated malonic ester at a low temperature.
-
Choice of Base: Use a non-nucleophilic base, such as sodium hydride or a hindered alkoxide, to generate the enolate. This minimizes the initiation of polymerization by the base itself.
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor polymerization relative to the desired 1,4-addition.
-
Observed Problem: Formation of a bis-adduct where two molecules of the Michael acceptor have added to the malonic ester.
-
Possible Cause: The initial Michael adduct still possesses an acidic proton and can be deprotonated again, leading to a second Michael addition.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the malonic ester relative to the Michael acceptor to favor the mono-addition product.
-
Reaction Conditions: After the initial addition, consider quenching the reaction before significant bis-addition can occur. This may require careful reaction monitoring and optimization of the reaction time.
-
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For further assistance, please consult the relevant literature for your specific synthetic procedure.
References
optimizing reaction conditions for 2,2-Dimethylglutaric acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-dimethylglutaric acid. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:
-
Haloform Reaction of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): This is a classical and often high-yielding method involving the oxidative cleavage of the cyclic diketone.
-
Malonic Ester Synthesis: A versatile method that allows for the construction of the carbon skeleton through alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
-
Oxidation of 2,2-Dimethyl-1,5-pentanediol: This route involves the oxidation of the corresponding primary diol to the dicarboxylic acid using various oxidizing agents.
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, desired purity, and safety considerations. The haloform reaction of dimedone is often a good starting point due to its typically high yield.[1] Malonic ester synthesis offers flexibility but may require careful control to avoid side products. The oxidation of 2,2-dimethyl-1,5-pentanediol is a straightforward approach if the diol is readily available.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Specific precautions depend on the chosen route:
-
Haloform Reaction: Halogenating agents like chlorine and bromine are corrosive and toxic; always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction can be exothermic, so careful temperature control is necessary.
-
Malonic Ester Synthesis: Strong bases like sodium ethoxide are corrosive and moisture-sensitive. Alkylating agents can be toxic and should be handled with care.
-
Oxidation Reactions: Strong oxidizing agents such as chromic acid (in the Jones reagent) are toxic and carcinogenic.[2] Nitric acid is highly corrosive. Always handle these reagents with extreme caution and follow proper disposal procedures.
Troubleshooting Guides
Route 1: Haloform Reaction of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
Problem 1: Low or no yield of this compound.
-
Potential Cause: Incomplete formation of the hypohalite reagent.
-
Solution: Ensure the sodium hydroxide (B78521) solution is of the correct concentration and that the halogen is added at a controlled rate, maintaining the recommended temperature to favor hypohalite formation over disproportionation.
-
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: The reaction of the diketone with the hypohalite solution may require several hours of stirring.[1] Ensure the temperature is maintained within the specified range to ensure a reasonable reaction rate without promoting side reactions.
-
-
Potential Cause: Premature precipitation of the product salt.
-
Solution: Ensure adequate water is present to keep the sodium salt of this compound in solution until the acidification step.
-
Problem 2: The final product is impure and difficult to crystallize.
-
Potential Cause: Incomplete decomposition of excess hypohalite.
-
Solution: Before acidification, ensure that all excess hypohalite is quenched, for example, with sodium sulfite (B76179).[1] Residual hypohalite can lead to unwanted side reactions during workup.
-
-
Potential Cause: Formation of halogenated byproducts.
-
Solution: Careful control of stoichiometry and reaction temperature can minimize the formation of over-halogenated species. Purification by recrystallization from a suitable solvent like benzene (B151609) may be necessary.[1]
-
Route 2: Malonic Ester Synthesis
Problem 1: A significant amount of dialkylated product is formed.
-
Potential Cause: The mono-alkylated malonic ester is deprotonated and reacts with a second equivalent of the alkylating agent.
-
Solution: To favor mono-alkylation, use a slight excess of the malonic ester relative to the base and the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
-
Problem 2: Low yield due to a competing elimination reaction.
-
Potential Cause: The basic conditions promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides.
-
Solution: Use primary alkyl halides whenever possible. Lowering the reaction temperature can also favor the desired SN2 reaction over elimination.
-
Problem 3: Hydrolysis of the ester groups during the reaction.
-
Potential Cause: Presence of water in the reaction mixture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. The base, such as sodium ethoxide, should be freshly prepared or properly stored to prevent moisture absorption.
-
Route 3: Oxidation of 2,2-Dimethyl-1,5-pentanediol
Problem 1: Incomplete oxidation, resulting in a mixture of starting material, mono-aldehyde, and diacid.
-
Potential Cause: Insufficient amount of oxidizing agent or insufficient reaction time.
-
Solution: Ensure at least the stoichiometric amount of the oxidizing agent is used. Monitor the reaction progress by a suitable technique (e.g., TLC, GC) and allow it to proceed until the starting material is consumed.
-
-
Potential Cause: Low reactivity of the substrate.
-
Solution: Neopentyl-type alcohols can be sterically hindered. A more powerful oxidizing agent or harsher reaction conditions (e.g., higher temperature) may be required. However, this must be balanced against the risk of side reactions.
-
Problem 2: Formation of byproducts due to over-oxidation or side reactions.
-
Potential Cause: The oxidizing agent is too strong or the reaction conditions are too harsh.
-
Potential Cause (with Jones Reagent): The strongly acidic conditions cause undesired side reactions.
-
Solution: Ensure the reaction is performed at a low temperature (e.g., 0-5 °C) and the reagent is added slowly.[5]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Haloform Reaction | 5,5-Dimethyl-1,3-cyclohexanedione | NaOH, Cl₂ (or Br₂) | 91-96% (crude) | Good after recrystallization | High yield, readily available starting material.[1] | Use of hazardous halogens, can be exothermic. |
| Malonic Ester Synthesis | Diethyl malonate, Isobutyl bromide | NaOEt, H₃O⁺, heat | Moderate to Good | Variable, requires careful purification | Versatile, allows for structural modifications. | Prone to dialkylation and elimination side reactions.[6] |
| Oxidation | 2,2-Dimethyl-1,5-pentanediol | Jones Reagent (CrO₃/H₂SO₄) | Good | Good | Direct conversion of a diol. | Use of carcinogenic chromium reagents.[2] |
| Oxidation | 2,2-Dimethyl-1,5-pentanediol | TEMPO, NaOCl | Good to Excellent | High | Mild and selective oxidation.[3] | TEMPO can be expensive for large-scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Haloform Reaction of Dimedone[1]
-
Preparation of Sodium Hypochlorite (B82951) Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 218 g of sodium hydroxide in 300 mL of water and cool to room temperature. Add 1250 g of ice and pass a stream of chlorine gas through the solution until 161 g has been absorbed.
-
Reaction: Dissolve 70 g of 5,5-dimethyl-1,3-cyclohexanedione ("methone") in a solution of 65 g of potassium hydroxide in 525 mL of water. Cool this solution to room temperature and slowly add it to the stirred sodium hypochlorite solution. The temperature will rise to 35-40 °C.
-
Stirring and Quenching: After the addition is complete, stir the mixture for 6-8 hours until the temperature drops to room temperature. Add 50 g of sodium sulfite to decompose any excess hypochlorite.
-
Work-up and Isolation: Carefully acidify the solution with concentrated hydrochloric acid. Concentrate the solution by distillation until salts begin to precipitate. Cool the mixture, add 300 mL of ether, and enough water to redissolve the salts. Separate the layers and extract the aqueous layer with three portions of ether.
-
Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, and remove the ether by distillation. The crude product can be recrystallized from benzene to yield colorless crystals.
Protocol 2: Synthesis of this compound via Malonic Ester Synthesis (Representative)
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol (B145695). To this solution, add one equivalent of diethyl malonate dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add one equivalent of isobutyl bromide dropwise. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of isobutyl bromide. Reflux until the dialkylation is complete.
-
Hydrolysis: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide and reflux to hydrolyze the ester groups.
-
Decarboxylation and Isolation: After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux to effect decarboxylation. After cooling, extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product. Purify by recrystallization or distillation.
Protocol 3: Synthesis of this compound via Oxidation of 2,2-Dimethyl-1,5-pentanediol (Jones Oxidation)
-
Preparation of Jones Reagent: Dissolve 25 g of chromium trioxide in 75 mL of water and slowly add 25 mL of concentrated sulfuric acid while cooling in an ice-water bath.[5]
-
Oxidation: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,2-dimethyl-1,5-pentanediol in acetone (B3395972) and cool the flask in an ice bath. Add the prepared Jones reagent dropwise to the diol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
-
Quenching and Work-up: Once the oxidation is complete (as indicated by the persistence of the orange color), quench the excess oxidant by adding isopropanol (B130326) until the green color returns.
-
Isolation: Remove the acetone by distillation. Extract the remaining aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the haloform reaction.
Caption: Troubleshooting logic for malonic ester synthesis.
Caption: Oxidation pathway of 2,2-dimethyl-1,5-pentanediol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,2-Dimethylglutaric Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,2-Dimethylglutaric acid from a reaction mixture. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
A1: Common impurities largely depend on the synthetic route used. For instance, if a malonic ester synthesis is employed, impurities could include unreacted starting materials like diethyl malonate or an alkyl halide, as well as byproducts from incomplete hydrolysis or decarboxylation steps. Other potential impurities can be residual solvents from the reaction or initial extraction steps.[1]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a white to almost white crystalline powder.[1] Its reported melting point is in the range of 82-86 °C.[1] A broad or depressed melting point is a common indicator of impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using several analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying the compound and detecting organic impurities. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis. The melting point is a good preliminary indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Yield After Recrystallization | 1. The compound is too soluble in the cold recrystallization solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures. 2. Concentrate the filtrate and cool again to recover more product. 3. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of this compound (82-86 °C). 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Select a lower-boiling point solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step like liquid-liquid extraction to remove a significant portion of impurities. |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too slowly, or there are no nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Poor Separation in Column Chromatography | 1. The polarity of the mobile phase is too high or too low. 2. The column is overloaded with the crude sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol), with a small amount of acid (e.g., acetic acid) to keep the carboxylic acid protonated. 2. Use an appropriate amount of crude material for the size of the column. |
| This compound Remains in the Aqueous Layer During Extraction | 1. The pH of the aqueous layer is too high. | 1. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid groups (typically pH < 2) to ensure it is fully protonated and thus more soluble in the organic solvent. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Moderately soluble; hydrolyzes | Very soluble | Due to hydrolysis, water is not an ideal recrystallization solvent unless used in a mixed solvent system. |
| Ethanol (B145695) | Soluble | Very soluble | Good solvent for dissolving the compound, but may require an anti-solvent for efficient recrystallization. |
| Diethyl Ether | Slightly soluble | Soluble | Can be used as a component in a recrystallization solvent system. |
| Benzene | Sparingly soluble | Soluble | Has been reported as a recrystallization solvent.[2] |
| Hexane | Insoluble | Sparingly soluble | Can be used as an anti-solvent. |
| Ethyl Acetate (B1210297) | Moderately soluble | Very soluble | A potential recrystallization solvent, may need to be paired with an anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2 (test with pH paper). This compound will precipitate out as a white solid.
-
Extraction of Pure Product: Extract the acidified aqueous solution with several portions of a clean organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate and then methanol). A small amount of acetic acid can be added to the mobile phase to ensure the carboxylic acid remains protonated and elutes properly.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during the crystallization of this compound.
References
Technical Support Center: Synthesis of 2,2-Dimethylglutaric Acid
Welcome to the technical support center for the synthesis of 2,2-Dimethylglutaric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for the synthesis of this compound include the haloform reaction of methone (5,5-dimethyl-1,3-cyclohexanedione), the malonic ester synthesis, and the oxidation of cyclic precursors. Each method has its own advantages and challenges in terms of yield, purity, and scalability.
Q2: I am getting a low yield in my haloform reaction of methone. What are the likely causes?
A2: Low yields in the haloform reaction can stem from several factors.[1] Incomplete formation of the hypochlorite (B82951) solution, improper temperature control (the reaction is exothermic), insufficient reaction time, or issues during the workup and extraction can all contribute to a lower than expected yield. Additionally, the formation of byproducts like chloroform (B151607) is inherent to the reaction.[1]
Q3: During the malonic ester synthesis, I am observing the formation of dialkylated byproducts. How can I minimize this?
A3: The formation of dialkylated products is a known side reaction in malonic ester synthesis.[2] To minimize this, it is crucial to use a stoichiometric amount of the alkylating agent and to control the reaction conditions carefully. Using a slight excess of the malonic ester can also favor mono-alkylation.[1]
Q4: What is the best way to purify the final this compound product?
A4: Purification of this compound is typically achieved through recrystallization.[1] Common solvents for recrystallization include benzene (B151609) or water. The choice of solvent will depend on the impurities present. Before recrystallization, an ether extraction is often used to separate the product from the aqueous reaction mixture.[1]
Q5: Can I use oxidation to synthesize this compound? What are the potential challenges?
A5: Yes, oxidation of a suitable precursor, such as 2,2-dimethylcyclohexanone, is a potential synthetic route.[3] The primary challenge is achieving selective cleavage of the C-C bond to form the desired dicarboxylic acid without over-oxidation or formation of other byproducts. The choice of oxidizing agent and reaction conditions is critical.[4][5]
Troubleshooting Guides
Method 1: Haloform Reaction of Methone
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | Ensure the methone is fully dissolved and the sodium hypochlorite solution is freshly prepared and in the correct stoichiometric ratio.[1] |
| Poor temperature control | The reaction is exothermic; maintain the temperature between 35-40°C during the addition of the methone solution.[1] | |
| Insufficient stirring | Vigorous stirring is necessary to ensure proper mixing of the reactants. | |
| Loss during workup | Be meticulous during the ether extractions to ensure all the product is transferred from the aqueous layer.[1] | |
| Product is an oil, not a solid | Presence of impurities | The crude product may contain unreacted starting material or byproducts. Attempt to purify by column chromatography before recrystallization. |
| Incomplete removal of solvent | Ensure all the ether is removed by heating on a steam bath before attempting to crystallize the product.[1] | |
| Final product has a low melting point | Impurities present | Recrystallize the product again from a suitable solvent like benzene to improve purity.[1] |
Method 2: Malonic Ester Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete enolate formation | Use a strong, fresh base (e.g., sodium ethoxide) and an anhydrous solvent to ensure complete deprotonation of the malonic ester. |
| Dialkylation | Use a 1:1 molar ratio of the enolate to the alkylating agent. Consider adding the alkylating agent slowly to the enolate solution.[2] | |
| Incomplete hydrolysis | Ensure the hydrolysis step (saponification) goes to completion by using a sufficient amount of base and adequate heating time. | |
| Incomplete decarboxylation | Heat the acidified dicarboxylic acid intermediate for a sufficient time to ensure complete loss of CO2. | |
| Multiple products observed by TLC/NMR | Mixture of mono- and dialkylated products | Improve the control over the stoichiometry of the alkylation step. Purification by column chromatography may be necessary. |
| Incomplete hydrolysis or decarboxylation | Re-subject the product mixture to the hydrolysis and/or decarboxylation conditions. | |
| Difficulty in isolating the product | Product is soluble in the aqueous layer | After acidification, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like diethyl ether. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |
| Haloform Reaction | Methone, Sodium Hypochlorite | 91-96% (crude), 81-91% (recrystallized)[1] | High yield, readily available starting material | Use of hazardous chlorine gas, formation of chloroform byproduct[1] |
| Malonic Ester Synthesis | Diethyl malonate, Alkyl Halides | Variable, depends on specific protocol | Versatile method, allows for the introduction of various alkyl groups | Potential for dialkylation, multi-step process[2] |
| Oxidation of Cyclic Ketone | 2,2-Dimethylcyclohexanone, Oxidizing Agent (e.g., KMnO4, HNO3) | Up to 68% selectivity reported for similar reactions[3] | Potentially a more direct route | Can be difficult to control, risk of over-oxidation and byproduct formation[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Haloform Reaction of Methone
This protocol is adapted from Organic Syntheses.[1]
1. Preparation of Sodium Hypochlorite Solution:
-
In a 3-liter three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide (B78521) in 300 ml of water and cool to room temperature.
-
Add 1250 g of ice to the solution.
-
Bubble a rapid stream of chlorine gas through the solution until 161 g (2.27 moles) has been absorbed.
2. Reaction:
-
In a separate container, dissolve 70 g (0.5 mole) of methone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water. Cool the solution to room temperature.
-
Slowly add the methone solution to the stirred sodium hypochlorite solution. The temperature should rise to 35–40°C.
-
After the addition is complete, continue stirring for 6–8 hours until the temperature drops to room temperature.
3. Workup and Isolation:
-
Add 50 g of sodium sulfite (B76179) to decompose any excess sodium hypochlorite.
-
Slowly acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Concentrate the solution by distillation until salts begin to precipitate.
-
Cool the mixture to room temperature and add 300 ml of ether and enough water to dissolve the precipitated salts.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with three 200 ml portions of ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation.
-
The crude product will solidify on cooling. Yield: 73–77 g (91–96%).
4. Purification:
-
Recrystallize the crude product from 100–125 ml of benzene.
-
Yield of pure this compound: 65–73 g (81–91%), m.p. 100–102°C.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the haloform reaction.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
challenges in the quantification of 2,2-Dimethylglutaric acid in biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2,2-dimethylglutaric acid (2,2-DMGA) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound in biological matrices challenging?
A1: The quantification of this compound (C7H12O4, MW: 160.17 g/mol )[1][2][3][4] presents several analytical challenges. Due to its two carboxylic acid functional groups, the molecule is highly polar and has low volatility, making it unsuitable for direct analysis by gas chromatography (GC).[5] Furthermore, its presence in complex biological matrices like plasma or urine means it is surrounded by potentially interfering endogenous substances.[6] A significant challenge is the potential for co-elution with structural isomers, such as 3,3-dimethylglutaric acid and 2,4-dimethylglutaric acid, which can complicate accurate quantification.[7]
Q2: Which analytical techniques are most suitable for quantifying 2,2-DMGA?
A2: The two most powerful and commonly used techniques for quantifying dicarboxylic acids like 2,2-DMGA in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
-
GC-MS offers excellent chromatographic separation and is a robust technique for organic acid analysis. However, it mandatorily requires a chemical derivatization step to make 2,2-DMGA volatile.[5]
-
LC-MS/MS provides high sensitivity and specificity and can often analyze dicarboxylic acids without derivatization.[8][10] However, derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.[10][11]
Q3: Why is derivatization necessary for GC-MS analysis of 2,2-DMGA?
A3: Derivatization is a critical sample preparation step that chemically modifies an analyte to make it more suitable for analysis.[5][12] For 2,2-DMGA, the carboxylic acid groups are derivatized to replace the polar -COOH groups with nonpolar, more volatile functional groups (e.g., esters or silyl (B83357) esters). This transformation is essential to:
-
Increase Volatility: Allows the compound to be vaporized in the GC inlet without decomposition.
-
Improve Peak Shape: Reduces interactions between the polar analyte and the GC column, preventing peak tailing.
-
Enhance Sensitivity: Creates a more thermally stable derivative, leading to sharper peaks and better detector response.[5][12][13]
Q4: What are the common derivatization methods for 2,2-DMGA?
A4: The most common methods for derivatizing carboxylic acids are silylation and esterification.[5][14][15] The choice depends on the sample matrix and potential interferences.
| Derivatization Method | Common Reagents | Key Considerations |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (Trimethylchlorosilane) as a catalyst. | Highly effective and common for organic acids. Reagents are very sensitive to moisture, requiring anhydrous conditions. Can derivatize other active hydrogens (e.g., -OH, -NH), which may be an advantage or disadvantage.[12][16] |
| Esterification | BF3/Methanol or HCl/Methanol (for methylation); Diazomethane. | More specific to carboxylic acids. BF3/Methanol is a common and relatively safe option. Diazomethane is highly efficient but also toxic and explosive.[12] |
Q5: What are the major sources of interference in 2,2-DMGA analysis?
A5: Interferences can be categorized as follows:
-
Isomeric Interference: Structural isomers like 3,3-dimethylglutaric acid (CAS 4839-46-7)[7][17] and 2,4-dimethylglutaric acid (CAS 2121-67-7)[7] have the same mass and similar chemical properties, making them difficult to separate chromatographically. This is a primary challenge requiring high-resolution chromatography or specific MS/MS transitions.
-
Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of 2,2-DMGA, leading to inaccurate quantification.[18]
-
Contamination: Contamination can come from various sources including the sample collection tubes, solvents, reagents, and the analytical system itself, leading to ghost peaks or a high baseline.[19]
Troubleshooting Guides
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps (Question & Answer Format) |
| Incomplete Derivatization (GC-MS) | Q: Have I optimized the derivatization conditions? A: Incomplete derivatization leaves polar carboxyl groups that interact with the GC column. Try increasing the reaction temperature (e.g., 60-70°C) or time (30-60 min). Ensure you are using a sufficient molar excess of the derivatizing reagent.[12][16] |
| Active Sites in the GC System | Q: Is my GC inlet liner and column properly deactivated? A: Active sites (exposed silanol (B1196071) groups) in the liner or at the head of the column can cause peak tailing for polar analytes. Use a deactivated liner and trim the first few centimeters of the column.[16] |
| Column Overload | Q: Is my sample concentration too high? A: Injecting too much analyte can saturate the column, leading to fronting or tailing peaks. Dilute the sample and reinject.[16][20] |
| Inappropriate LC Mobile Phase | Q: Is my analyte fully compatible with the mobile phase pH? A: For LC-MS, ensure the mobile phase pH is appropriate to maintain a consistent ionic state for 2,2-DMGA (typically acidic pH using formic acid to keep it protonated). |
Problem 2: Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps (Question & Answer Format) |
| Inefficient Extraction/Recovery | Q: Is my sample preparation method efficient? A: Verify the efficiency of your liquid-liquid or solid-phase extraction. Ensure the pH during LLE is low enough to protonate the dicarboxylic acid for efficient extraction into an organic solvent. Perform recovery experiments by spiking a known amount of 2,2-DMGA into a blank matrix. |
| Derivatization Issues (GC-MS) | Q: Is my derivatizing reagent still active? A: Silylating reagents are highly sensitive to moisture and can degrade over time. Use fresh reagents and ensure all glassware and solvents are anhydrous.[12][16] |
| Poor Ionization (MS) | Q: Are my MS source parameters optimized? A: For LC-MS/MS, 2,2-DMGA is typically analyzed in negative ion mode (ESI-). Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters like capillary voltage and gas flows for maximum signal.[21] For GC-MS, ensure the ion source is clean.[22] |
| Analyte Degradation | Q: Is the analyte stable during sample processing? A: Assess the stability of 2,2-DMGA under your sample handling, storage, and preparation conditions (e.g., freeze-thaw cycles, bench-top stability).[23] |
Problem 3: Inaccurate or Irreproducible Results
| Potential Cause | Troubleshooting Steps (Question & Answer Format) |
| Isomeric Interference | Q: Am I separating 2,2-DMGA from its isomers? A: This is a critical challenge. Optimize your chromatographic method (e.g., temperature gradient in GC, mobile phase gradient in LC) to achieve baseline separation. If separation is not possible, a GC-MS/MS or LC-MS/MS method with highly specific MRM transitions is necessary to differentiate the isomers.[16] |
| Matrix Effects (LC-MS/MS) | Q: Have I assessed for ion suppression or enhancement? A: Prepare samples by spiking the analyte into both a clean solvent and a blank biological matrix extract. A significant difference in signal indicates matrix effects. Improve sample cleanup (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard (SIL-IS) for 2,2-DMGA to compensate.[18] |
| Improper Internal Standard Use | Q: Is my internal standard (IS) appropriate and used correctly? A: The ideal IS is a stable isotope-labeled version of 2,2-DMGA. If unavailable, use a structural analog that behaves similarly during extraction and analysis. Ensure the IS is added at the very beginning of the sample preparation process to account for variability in all steps.[24] |
| Calibration Curve Issues | Q: Is my calibration range appropriate and linear? A: Ensure the calibration curve covers the expected concentration range of your samples. Use a weighted linear regression if the variance is not constant across the concentration range. The lowest point on the curve should be your Limit of Quantification (LLOQ).[23][25] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. They must be thoroughly optimized and validated for your specific application and instrumentation.
Protocol 1: GC-MS Quantification of 2,2-DMGA in Urine (with Silylation)
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw urine samples and centrifuge to remove particulates.
-
To 200 µL of urine, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Acidify the sample by adding 20 µL of 6M HCl.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction once more and combine the organic layers.
-
Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.[26]
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or acetonitrile).[9]
-
Cap the vial tightly and heat at 60°C for 45 minutes in a heating block or oven.[9][16]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection: 1 µL, split injection (e.g., 15:1 split ratio).[24]
-
Inlet Temperature: 270°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full Scan (m/z 50-550) for initial method development to identify characteristic ions. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for 2,2-DMGA-2TMS and the internal standard.
-
Protocol 2: LC-MS/MS Quantification of 2,2-DMGA in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (ideally, ¹³C-labeled 2,2-DMGA).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
MS/MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 159.06). Product ions must be determined by infusing a standard, but could result from losses of H₂O or CO₂.
-
Quantitative Data & Method Validation
Accurate quantification requires a fully validated bioanalytical method.[23] The table below outlines the key validation parameters based on regulatory guidelines. Due to a lack of published data specifically for 2,2-DMGA, the performance metrics shown are typical targets for bioanalytical assays.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A minimum of 5 standards. The correlation coefficient (r²) should be >0.99. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at LLOQ).[27] |
| Precision | The closeness of repeated measurements (intra-day and inter-day). | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[27] |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte signal should be at least 5-10 times the signal of a blank sample. Accuracy and precision must meet acceptance criteria.[25] |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term). | Analyte concentration should remain within ±15% of the initial concentration. |
Visualizations
Caption: General workflow for the quantification of 2,2-DMGA.
Caption: Decision tree for troubleshooting 2,2-DMGA quantification.
Caption: Diagram illustrating the challenge of isomeric interference.
References
- 1. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 681-57-2 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. jeol.com [jeol.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 3,3-Dimethylglutaric acid [webbook.nist.gov]
- 18. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. diva-portal.org [diva-portal.org]
- 22. shimadzu.co.uk [shimadzu.co.uk]
- 23. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. metbio.net [metbio.net]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. benchchem.com [benchchem.com]
- 27. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Derivatization of 2,2-Dimethylglutaric Acid for Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2,2-dimethylglutaric acid for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a polar, non-volatile dicarboxylic acid. Direct injection onto a GC column results in poor peak shape, tailing, and low sensitivity due to its strong interactions with the stationary phase and potential for thermal degradation. Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) esters, making the molecule suitable for GC analysis.[1][2][3][4]
Q2: What are the most common derivatization methods for this compound?
A2: The two primary methods for derivatizing carboxylic acids like this compound are:
-
Silylation: This is the most common method, where active hydrogens on the carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[3][5] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][6]
-
Alkylation (Esterification): This method converts the carboxylic acids into esters, most commonly methyl esters.[2][4] Diazomethane is a highly effective reagent for this, reacting instantaneously to form methyl esters.[7]
Q3: I am seeing two peaks for my derivatized this compound. What could be the cause?
A3: Seeing two peaks could be due to incomplete derivatization. This compound has two carboxyl groups. If only one of the two groups reacts with the derivatizing agent, you will have a mixture of the partially and fully derivatized molecules, resulting in two different peaks on your chromatogram.[8] To resolve this, ensure your reaction conditions are optimized for complete derivatization (see troubleshooting guide below).
Q4: What are the advantages of using BSTFA with a catalyst like TMCS?
A4: For sterically hindered compounds like this compound, the gem-dimethyl group can slow down the derivatization reaction.[5] Adding a catalyst such as trimethylchlorosilane (TMCS) to BSTFA (commonly in a 99:1 ratio) increases the reactivity of the silylating agent, helping to drive the reaction to completion and ensure both carboxyl groups are derivatized.[1][5][9]
Q5: Are there any safety concerns with the recommended derivatization reagents?
A5: Yes. Silylating agents like BSTFA are flammable, moisture-sensitive, and can be irritating to the eyes, skin, and respiratory system.[5] Diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring special handling precautions.[10] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Peak | Incomplete derivatization due to steric hindrance or insufficient reaction conditions. | - Increase the reaction temperature (e.g., 60-70°C) and/or time (e.g., 30-60 minutes).[9] - Use a catalyst, such as 1% TMCS in BSTFA, to enhance the reaction rate.[5][9] - Ensure the molar ratio of the derivatizing reagent to active hydrogens is at least 2:1.[5] |
| Sample degradation. | - Avoid excessively high temperatures during derivatization and in the GC inlet.[9] | |
| Moisture in the sample or reagents. | - Ensure the sample is completely dry before adding the derivatization reagent. Silylating reagents are highly sensitive to moisture.[5] - Use anhydrous solvents and handle reagents under dry conditions. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system (liner, column). | - Use a deactivated GC liner and column.[9] - Consider silanizing the GC liner to mask active Si-OH groups.[9][10] |
| Incomplete derivatization. | - Optimize derivatization conditions as described above. The presence of unreacted polar carboxyl groups will cause tailing.[9] | |
| Column overload. | - Dilute the sample and re-inject.[9] | |
| Ghost Peaks or Baseline Noise | Contamination from the derivatization reagent or byproducts. | - Run a reagent blank (all components except the sample) to identify extraneous peaks.[5] - BSTFA byproducts are generally volatile and elute with the solvent front, but high concentrations can interfere.[5][11] |
| Septum bleed or contaminated inlet. | - Use a high-quality, low-bleed septum. - Clean or replace the inlet liner.[12] | |
| Split Peaks | Injector problem. | - Ensure the injector temperature is optimal for sample vaporization without causing degradation. - Check for a proper seal on the vial cap.[9] |
| Incompatibility of injection solvent with the stationary phase. | - If possible, dissolve the derivatized sample in a solvent that is compatible with your GC column.[9] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is recommended for the derivatization of this compound due to its effectiveness with sterically hindered carboxylic acids.
-
Sample Preparation: Weigh 1-10 mg of your this compound sample into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[5]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or oven.[9]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC.
Note: To confirm the completion of the derivatization, you can analyze aliquots at different time points until the peak area of the derivatized product no longer increases.[5]
Visualizations
Caption: Troubleshooting workflow for derivatization issues.
Caption: Silylation reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. tcichemicals.com [tcichemicals.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
stability and degradation of 2,2-Dimethylglutaric acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,2-Dimethylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a white granular powder that is stable under normal temperatures and pressures.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is incompatible with strong bases, reducing agents, and oxidizing agents.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary anticipated degradation pathways for this compound include hydrolysis, thermal degradation (intramolecular dehydration), and oxidation. Photodegradation may also occur upon exposure to light.
Q3: What is the likely product of thermal degradation?
A3: The most probable thermal degradation product of this compound is its corresponding cyclic anhydride, 2,2-Dimethylglutaric anhydride.[2] This intramolecular dehydration reaction is common for 1,5-dicarboxylic acids.
Q4: Is this compound susceptible to hydrolysis?
A4: Yes, this compound is known to hydrolyze in water.[3] The rate of hydrolysis is expected to be dependent on pH and temperature.
Q5: What analytical techniques are recommended for stability-indicating studies of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[4][5] This method should be capable of separating this compound from its potential degradation products. UV detection is often suitable for dicarboxylic acids.[6] Mass spectrometry (LC-MS) can be used for the identification and characterization of degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Issue 1: Inconsistent results in thermal stability studies.
-
Possible Cause 1: Non-uniform heating.
-
Troubleshooting Tip: Ensure the use of a calibrated oven with uniform temperature distribution. Place samples in the same location within the oven for each experiment.
-
-
Possible Cause 2: Presence of moisture.
-
Troubleshooting Tip: As this compound can hydrolyze, ensure that the solid sample is completely dry before starting thermal stress studies. Consider conducting studies under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation at elevated temperatures.
-
-
Possible Cause 3: Sublimation of the material.
-
Troubleshooting Tip: Use loosely capped vials to prevent pressure buildup while minimizing the loss of substance due to sublimation.
-
Issue 2: No degradation is observed under hydrolytic stress conditions.
-
Possible Cause 1: Insufficiently harsh conditions.
-
Troubleshooting Tip: Increase the temperature of the solution. If using acidic or basic conditions, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[7]
-
-
Possible Cause 2: Low solubility in the aqueous medium.
-
Troubleshooting Tip: While this compound has good water solubility, ensure it is fully dissolved. A co-solvent may be used, but it should be demonstrated that the co-solvent does not interfere with the degradation process or the analytical method.
-
Issue 3: Poor resolution between this compound and its degradation products in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Tip: Adjust the mobile phase's organic solvent to water ratio. Modifying the pH of the aqueous portion of the mobile phase can significantly impact the retention of the acidic parent compound and its degradants.
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Troubleshooting Tip: A C18 column is a good starting point.[4] If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
-
Possible Cause 3: Inadequate method parameters.
-
Troubleshooting Tip: Optimize the gradient slope, flow rate, and column temperature to improve separation.
-
Summary of Potential Degradation Conditions and Products
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Products |
| Thermal | 50-80°C (Solid State & Solution) | 2,2-Dimethylglutaric anhydride |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | No specific products identified in searches; expected to be stable or slow degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | No specific products identified in searches; salt formation and potential for decarboxylation under harsh conditions. |
| Oxidation | 3% H₂O₂, Room Temperature | No specific products identified in searches; potential for oxidative cleavage of the carbon chain. |
| Photostability | ICH Q1B conditions (UV & Vis light) | No specific products identified in searches; potential for photodecarboxylation or radical-based degradation. |
Experimental Protocols
Protocol 1: Thermal Degradation Study (Solid State)
-
Accurately weigh approximately 10 mg of this compound into three separate, clean, and dry glass vials.
-
Leave the vials loosely capped to avoid pressure build-up.
-
Place the vials in a calibrated oven at 60°C.
-
At predetermined time points (e.g., 24, 48, 72 hours), remove one vial.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable solvent (e.g., mobile phase).
-
Analyze the sample using a validated stability-indicating HPLC method.
-
A control sample should be stored at 2-8°C and analyzed concurrently.
Protocol 2: Hydrolytic Degradation Study (Acidic Conditions)
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Transfer the solution to a sealed, transparent container.
-
Store the container at 40°C.
-
At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
A control sample of the acid in the solvent without acid should be run in parallel.
Protocol 3: Oxidative Degradation Study
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample.
-
If necessary, quench the reaction (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze using the stability-indicating HPLC method.
-
A control sample without hydrogen peroxide should be analyzed alongside.
Visualizations
References
- 1. This compound(681-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 681-57-2 [smolecule.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Synthesized 2,2-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized 2,2-Dimethylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my synthesized this compound?
A1: The impurities largely depend on the synthetic route employed.
-
From Methone (via Haloform Reaction): The most common byproduct is chloroform (CHCl₃) , bromoform (B151600) (CHBr₃), or iodoform (B1672029) (CHI₃), depending on the halogen used.[1][2] Other potential impurities include unreacted methone and products from side reactions of the enolate intermediate.[3]
-
From Oxidation of 2,2-Dimethyl-1,5-pentanediol: Impurities can include the starting diol, mono-carboxylic acid, and aldehydes resulting from incomplete oxidation.[4][5] Over-oxidation can also lead to shorter-chain dicarboxylic acids.
Q2: My crude product is a sticky oil instead of a solid. What should I do?
A2: This "oiling out" is a common issue in recrystallization, often caused by the presence of significant impurities which depress the melting point of your product.
-
Troubleshooting:
-
Try to redissolve the oil in a bit more of the hot solvent and allow it to cool more slowly.
-
Consider a different recrystallization solvent or a solvent mixture.
-
If oiling persists, it is advisable to first purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Q3: After recrystallization, my yield is very low. What are the likely causes?
A3: Low recovery can stem from several factors during the recrystallization process.
-
Troubleshooting:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Inappropriate solvent: The chosen solvent may have too high a solubility for your product even at low temperatures.
-
Q4: How do I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before the hot filtration step in recrystallization. Use a small amount of charcoal, as excessive use can lead to the loss of the desired product.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful purification.
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvents for this compound:
| Solvent System | Expected Purity | Notes |
| Methylene chloride / Petroleum ether | Good | Yields crystals with a melting point of 80-82°C. |
| Benzene | High | Can yield a product with a melting point of 97-99°C.[6] |
| Toluene | Good | Similar to benzene, can be a suitable alternative. |
| Water | Moderate | This compound has some solubility in hot water. |
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Column Chromatography
Column chromatography is useful for separating this compound from impurities with different polarities.
Solution: This can be due to an inappropriate solvent system or issues with the stationary phase.
Recommended Conditions:
| Stationary Phase | Mobile Phase (Eluent) |
| Silica (B1680970) Gel | A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether, with the polarity gradually increasing. A small amount of acetic or formic acid (0.5-1%) can be added to the eluent to improve peak shape and reduce tailing of the carboxylic acid. |
| Alumina (Neutral) | Similar solvent systems as for silica gel can be effective. |
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to settle to form a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Start eluting with the least polar solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Flow for Column Chromatography
Caption: Experimental workflow for purifying this compound via column chromatography.
Liquid-Liquid Extraction
This technique is useful for separating the acidic product from neutral or basic impurities.
Solution: Emulsions are stable mixtures of immiscible liquids that can be difficult to separate.
-
Troubleshooting:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Filter the mixture through a plug of glass wool.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer containing the product salt from the organic layer containing neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out.
-
Extraction of Pure Product: Extract the precipitated acid back into an organic solvent (e.g., diethyl ether).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent to obtain the purified product.
Decision Pathway for Liquid-Liquid Extraction
Caption: Decision pathway for the purification of this compound using acid-base extraction.
References
storage and handling guidelines for 2,2-Dimethylglutaric acid to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2,2-Dimethylglutaric acid to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] While it is stable at ambient temperatures, refrigeration at 0 - 8 °C is also a suitable storage condition.[1][3]
Q2: Is this compound sensitive to moisture?
A2: Yes, it is susceptible to hydrolysis when it comes into contact with water.[1][4][5] Therefore, it is crucial to store it in a dry environment and minimize its exposure to atmospheric moisture.
Q3: What are the signs of degradation of this compound?
A3: Physical signs of degradation can include a change in appearance from a white crystalline powder to a discolored or clumped solid. A significant deviation in the melting point from the reference range of 82-86 °C can also indicate impurity or degradation.[5]
Q4: What materials should be avoided when handling or storing this compound?
A4: Avoid contact with strong bases, oxidizing agents, and reducing agents, as these are incompatible with this compound.[1][2][6]
Q5: What are the primary hazards associated with handling this compound?
A5: this compound may cause skin, eye, and respiratory tract irritation.[1] It is important to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid generating dust.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture leading to hydrolysis or contamination. | Do not use if a significant change is observed. Consider running a purity check (see Experimental Protocols). If moisture is suspected, ensure the container is properly sealed and stored in a desiccator. |
| Inconsistent experimental results | Degradation of the reagent due to improper storage or handling. | Verify the purity of the this compound. Review storage conditions and handling procedures to ensure they align with the recommended guidelines. Use a fresh, unopened batch if possible to confirm if the reagent is the source of inconsistency. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture and partially hydrolyzed. | While this compound has moderate solubility in polar solvents like water and ethanol, difficulty in dissolving could indicate degradation.[1] Gentle heating may aid dissolution, but be aware that this could accelerate degradation if water is present. |
| Observed impurities in analytical tests (e.g., NMR, HPLC) | Degradation or contamination. | If unexpected peaks are observed, compare the data with a reference standard if available. Review the handling procedures to identify potential sources of contamination. |
Storage and Handling Summary
| Parameter | Guideline | Reference |
| Storage Temperature | Ambient or refrigerated (0 - 8 °C) | [1][3] |
| Atmosphere | Dry, well-ventilated | [1][2] |
| Container | Tightly closed | [1][2][7] |
| Incompatible Materials | Strong bases, oxidizing agents, reducing agents | [1][2][6] |
| Handling Precautions | Use in a well-ventilated area, avoid dust formation, wear PPE (gloves, eye protection) | [1][2] |
Experimental Protocols
Protocol 1: Visual Inspection and Melting Point Determination for Quality Check
This protocol provides a basic assessment of the integrity of this compound.
Methodology:
-
Visual Inspection: Carefully observe the physical appearance of the this compound. It should be a white to off-white crystalline powder.[3][5] Note any discoloration, clumping, or foreign particles.
-
Melting Point Analysis:
-
Place a small, dry sample of the powder into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting point range.
-
The literature melting point for this compound is between 82-86 °C.[5]
-
A broad melting point range or a significant deviation from the expected range may indicate the presence of impurities or degradation products.
-
Interpretation: If the visual inspection reveals abnormalities or the melting point is outside the specified range, the compound's purity is questionable, and it may not be suitable for sensitive experiments. For a more definitive assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Diagrams
Caption: Troubleshooting workflow for this compound storage and handling issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 681-57-2 [chemicalbook.com]
- 5. Buy this compound | 681-57-2 [smolecule.com]
- 6. This compound(681-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,2-Dimethylglutaric Acid for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic intermediates is paramount. 2,2-Dimethylglutaric acid, a dicarboxylic acid with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals, can be prepared through various synthetic routes. This guide provides a comparative analysis of prominent synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.
This document outlines three primary methods for the synthesis of this compound: the haloform reaction of 5,5-dimethyl-1,3-cyclohexanedione (methone), the alkylation of malonic esters, and the oxidation of isophorone (B1672270). Each method is evaluated based on yield, reaction conditions, and the nature of the starting materials.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their efficiencies and reaction conditions.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (Melting Point °C) |
| Haloform Reaction | 5,5-Dimethyl-1,3-cyclohexanedione (Methone) | Sodium hypochlorite (B82951) or Sodium hypobromite, Acid | Aqueous solution, room temperature to mild heating | 91-96% | 97-99°C |
| Malonic Ester Synthesis | Diethyl malonate, 1,2-Dibromoethane (B42909), Methyl iodide | Sodium ethoxide, Strong acid/base for hydrolysis | Anhydrous ethanol, reflux temperatures | Moderate (Estimated) | High after purification |
| Oxidation of Isophorone | Isophorone | Ozone, Oxidizing agent (e.g., hydrogen peroxide) | Ozonolysis followed by oxidative work-up | High (Reported) | High after purification |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.
Synthesis via Haloform Reaction of 5,5-Dimethyl-1,3-cyclohexanedione (Methone)
This method provides a high-yield synthesis of this compound from a readily available cyclic diketone. The reaction proceeds via a haloform reaction, where the methyl ketone groups are cleaved by halogenation in the presence of a base, followed by hydrolysis.
Experimental Protocol:
A solution of sodium hypochlorite is prepared by passing chlorine gas through a cooled aqueous solution of sodium hydroxide. To this is added a solution of 5,5-dimethyl-1,3-cyclohexanedione (methone) in aqueous potassium hydroxide. The reaction mixture is stirred at room temperature for several hours. Excess hypochlorite is then decomposed with sodium sulfite, and the solution is acidified with hydrochloric acid. The resulting solution is concentrated, and the crude this compound is extracted with ether. The product is purified by crystallization from benzene.
Synthesis via Malonic Ester Alkylation
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. For this compound, this would involve a multi-step process of alkylation and hydrolysis.
Experimental Protocol:
Diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, in anhydrous ethanol. The resulting enolate is then reacted with 1,2-dibromoethane to form a cyclopropane (B1198618) intermediate. This intermediate is subsequently ring-opened and methylated by reaction with methyl iodide in the presence of a base. The resulting substituted malonic ester is then hydrolyzed using a strong acid or base, followed by decarboxylation upon heating to yield this compound. The final product is purified by distillation or crystallization.
Synthesis via Oxidation of Isophorone
Isophorone, an α,β-unsaturated cyclic ketone, can serve as a precursor to this compound through oxidative cleavage. Ozonolysis is a common method for cleaving the double bond.
Experimental Protocol:
A solution of isophorone in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until the reaction is complete, as indicated by a color change. The reaction mixture is then worked up under oxidative conditions, for example, by the addition of hydrogen peroxide. This converts the initially formed ozonide to the desired carboxylic acid. The solvent is removed, and the this compound is isolated and purified, often by crystallization.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key synthesis methods.
Caption: Generalized experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for selecting a synthesis method based on yield and starting material.
A Comparative Guide to Glutaric Acid and 2,2-Dimethylglutaric Acid in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of diacid monomers is a critical determinant of the final properties of polyesters, influencing their thermal stability, mechanical strength, and biodegradability. This guide provides a comparative analysis of polymers synthesized from glutaric acid and its substituted derivative, 2,2-dimethylglutaric acid. While extensive data exists for glutaric acid-based polyesters, research on polymers derived from this compound is less prevalent. This guide, therefore, presents a comprehensive overview of the established properties of glutaric acid polymers, alongside a theoretical exploration of how the gem-dimethyl substitution in this compound is anticipated to alter these characteristics, drawing upon fundamental principles of polymer chemistry.
Chemical Structures at a Glance
The primary structural difference between the two diacids is the presence of two methyl groups on the alpha-carbon of this compound. This substitution has significant implications for polymer chain packing and flexibility.
Caption: Chemical structures of Glutaric Acid and this compound.
Impact on Polymer Properties: A Comparative Analysis
The incorporation of either glutaric acid or this compound into a polymer backbone, typically through polycondensation with a diol, yields polyesters with distinct properties. Glutaric acid, with its linear five-carbon chain, contributes to the flexibility of the resulting polymer.[1] The odd number of carbon atoms in glutaric acid can disrupt crystal packing, influencing the polymer's elasticity and crystallinity.[1]
In contrast, the gem-dimethyl groups in this compound introduce steric hindrance, which is expected to significantly impact the polymer's characteristics. This "gem-dimethyl effect" can restrict the rotational freedom of the polymer chain, leading to a more rigid structure.
Quantitative Data Summary
| Property | Poly(butylene glutarate) (PBG) | Poly(2,2-dimethylbutylene glutarate) (Theoretical) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | -60 °C | Expected to be higher than PBG |
| Melting Temperature (Tm) | 38 °C | Expected to be higher than PBG |
| Mechanical Properties | ||
| Tensile Strength | Data not readily available | Expected to be higher than PBG |
| Young's Modulus | Data not readily available | Expected to be higher than PBG |
| Elongation at Break | Data not readily available | Expected to be lower than PBG |
| Other Properties | ||
| Crystallinity | Semi-crystalline | Expected to be lower (or amorphous) |
| Biodegradability | Readily biodegradable | Expected to be slower than PBG |
Note: The properties for Poly(2,2-dimethylbutylene glutarate) are theoretical predictions based on the structural effects of the gem-dimethyl group and require experimental validation.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polyesters from dicarboxylic acids and diols. These methods can be adapted for both glutaric acid and this compound.
Protocol 1: Synthesis of Polyester (B1180765) via Melt Polycondensation
This protocol describes a common method for synthesizing polyesters without the use of a solvent at high temperatures.
Materials:
-
Dicarboxylic acid (Glutaric acid or this compound)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) butoxide or antimony(III) oxide)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Charging the Reactor: Charge the three-neck flask with equimolar amounts of the dicarboxylic acid and the diol. A slight excess of the diol (e.g., 1.2:1 molar ratio) can be used to compensate for any loss during the reaction.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to create an inert atmosphere and prevent oxidation.
-
Esterification: Heat the mixture with stirring to a temperature of 180-200°C. The water produced during the esterification reaction will begin to distill off. Continue this step for 2-4 hours.
-
Polycondensation: Add the catalyst to the reaction mixture. Gradually increase the temperature to 220-250°C while slowly reducing the pressure using a vacuum pump. This will facilitate the removal of the diol and water, driving the polymerization reaction forward.
-
Reaction Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer. The reaction is typically continued for 4-8 hours under high vacuum.
-
Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Caption: Generalized workflow for polyester synthesis via melt polycondensation.
Protocol 2: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a hermetic aluminum pan and seal it.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the melt to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again from the low temperature to above its melting point at the same controlled rate (10°C/min). The Tg and Tm are determined from this second heating scan.
-
Data Analysis: The glass transition is observed as a step change in the heat flow curve, and the melting point is the peak of the endothermic transition.
Protocol 3: Characterization of Mechanical Properties by Tensile Testing
Tensile testing provides information about the polymer's strength, stiffness, and ductility.
Equipment:
-
Universal Testing Machine with a load cell
-
Dumbbell-shaped polymer film specimens (prepared by melt-pressing or solvent casting)
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer film with standardized dimensions according to ASTM D638.
-
Test Setup: Mount the specimen in the grips of the universal testing machine.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
Theoretical Impact of 2,2-Dimethyl Substitution
The introduction of the gem-dimethyl group at the 2-position of glutaric acid is expected to have the following effects on the resulting polymer's properties:
-
Reduced Crystallinity: The bulky methyl groups will disrupt the regular packing of polymer chains, hindering the formation of crystalline domains. This could lead to a more amorphous polymer compared to the semi-crystalline nature of many glutaric acid-based polyesters.
-
Increased Glass Transition Temperature (Tg): The steric hindrance from the gem-dimethyl groups will restrict the segmental motion of the polymer chains. More thermal energy will be required to induce the transition from a glassy to a rubbery state, resulting in a higher Tg.
-
Increased Rigidity and Strength: The restricted chain mobility is also expected to lead to a stiffer polymer with a higher Young's modulus and tensile strength.
-
Reduced Flexibility and Elongation at Break: The increased rigidity will likely result in a more brittle material with lower elongation at break.
-
Slower Biodegradation: The steric hindrance around the ester linkages could protect them from hydrolytic or enzymatic attack, potentially leading to a slower degradation rate compared to polymers derived from the more accessible glutaric acid.
Conclusion
Polymers derived from glutaric acid offer a versatile platform for creating flexible and biodegradable materials. The introduction of gem-dimethyl groups, as in this compound, presents a compelling strategy for tuning polymer properties. Theoretically, this substitution is expected to yield more rigid, amorphous materials with higher thermal stability but potentially slower degradation rates.
For professionals in drug development, these differences are significant. While glutaric acid-based polymers may be suitable for applications requiring flexibility and controlled, faster degradation, polymers from this compound could be advantageous for creating more robust, load-bearing matrices or for applications where a slower, more prolonged drug release profile is desired. It is important to note that the anticipated properties of this compound-based polymers are based on theoretical principles. Experimental synthesis and characterization are crucial to validate these predictions and fully unlock the potential of this substituted monomer in advanced polymer design.
References
A Comparative Guide to Validated Analytical Methods for 2,2-Dimethylglutaric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques for the quantification of 2,2-Dimethylglutaric acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research and development. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes supporting data to inform your choice of methodology.
Method Comparison
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the typical performance characteristics of these methods based on validated assays for dicarboxylic acids.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required (e.g., silylation) to increase volatility and thermal stability. | Can be analyzed directly, but derivatization (e.g., charge-reversal) can significantly enhance sensitivity.[1] |
| Linearity (R²) | ≥ 0.998 | > 0.99 |
| Limit of Detection (LOD) | Method dependent, generally in the low µg/mL to ng/mL range. | Can reach fg levels with derivatization.[1] |
| Limit of Quantification (LOQ) | In the µg/mL to ng/mL range.[2] | Can reach fg levels with derivatization.[1] |
| Accuracy | 80–120% | Within 15% of the nominal value. |
| Precision (Intra-day) | ≤ 15% | < 15% |
| Precision (Inter-day) | ≤ 15% | < 15% |
| Sample Throughput | Generally lower due to longer run times and sample preparation. | Higher throughput is achievable with faster chromatography.[2] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be prone to ion suppression or enhancement, often requiring an internal standard. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of this compound in various biological samples following derivatization.
1. Sample Preparation (Extraction):
-
To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with HCl.
-
Extract the organic acids with a suitable solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture to ensure complete derivatization.[3]
3. GC-MS Analysis:
-
GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.
-
Oven Program: Start at an initial temperature of 80°C, then ramp to a final temperature of 280°C to ensure separation.[4]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample, add 200 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness.
2. Derivatization (Optional, for enhanced sensitivity):
-
For charge-reversal derivatization, reconstitute the dried extract in a solution containing a derivatizing agent like dimethylaminophenacyl bromide (DmPABr).[1]
-
Incubate to allow the reaction to complete.
3. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to resolve the analyte from matrix components.
-
MS/MS Detection: Electrospray Ionization (ESI) in negative or positive (if derivatized) mode with Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its internal standard.
Visualizing the Workflow
A critical component of ensuring reliable analytical data is the rigorous validation of the chosen method. The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Analysis of 2,2-Dimethylglutaric Acid and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of 2,2-dimethylglutaric acid and its structural isomers: 3,3-dimethylglutaric acid, 2,3-dimethylglutaric acid, and 2,4-dimethylglutaric acid.
This guide provides a comprehensive comparative analysis of this compound and its key isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting a side-by-side examination of their chemical and physical properties, synthesis methodologies, and known biological roles, this document aims to facilitate a deeper understanding of these compounds and their potential applications.
Physicochemical Properties: A Comparative Overview
The positioning of the two methyl groups on the glutaric acid backbone significantly influences the physicochemical properties of these isomers. These differences can impact their reactivity, solubility, and interactions with biological systems. A summary of their key properties is presented below.
| Property | This compound | 3,3-Dimethylglutaric Acid | 2,3-Dimethylglutaric Acid | 2,4-Dimethylglutaric Acid |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₂O₄ | C₇H₁₂O₄ | C₇H₁₂O₄ |
| Molecular Weight ( g/mol ) | 160.17[1][2] | 160.17[3] | 160.17[4] | 160.17[5] |
| Melting Point (°C) | 82-86[1][2][6] | 100-102[3][7] | Not precisely reported | 105-108[8] |
| Boiling Point (°C) | 200 (at 2 mmHg)[6] | 290[4][7] | Not precisely reported | 300.4 (at 760 mmHg)[8] |
| pKa₁ | 4.58 (Predicted)[1][6] | 3.70[7] | Not precisely reported | Not precisely reported |
| pKa₂ | Not precisely reported | 6.34[7] | Not precisely reported | Not precisely reported |
| Water Solubility | Hydrolyzes[1][6] | Soluble[9] | Not precisely reported | Not precisely reported |
| Appearance | White to almost white crystalline powder[1][6] | White to beige fine crystalline powder[7] | Not precisely reported | White to light beige fine crystalline powder[8] |
| Stereochemistry | Achiral[1] | Achiral | Chiral (meso and enantiomeric pairs) | Chiral (meso and enantiomeric pairs) |
Synthesis and Production
The synthesis of these dimethylglutaric acid isomers can be achieved through various organic chemistry routes. The choice of method often depends on the desired isomer and the available starting materials.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the alkylation of a malonic ester derivative.
-
Materials: Diethyl malonate, sodium ethoxide, 1,3-dibromopropane (B121459), methyl iodide, sodium hydroxide, hydrochloric acid, ether.
-
Procedure:
-
Prepare the sodium salt of diethyl malonate by reacting it with sodium ethoxide in absolute ethanol.
-
React the sodium salt with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate.
-
Perform a second alkylation using methyl iodide in the presence of a strong base to introduce the two methyl groups at the alpha-position.
-
Saponify the resulting tetra-substituted ester using a concentrated solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the dicarboxylic acid.
-
Extract the product with ether, dry the organic layer, and evaporate the solvent to obtain crude this compound.
-
Recrystallize from a suitable solvent to purify the final product.
-
Synthesis of 3,3-Dimethylglutaric Acid:
One established method for synthesizing 3,3-dimethylglutaric acid is through the oxidation of dimedone.
-
Materials: Dimedone, sodium hypochlorite (B82951) solution, sodium hydroxide, hydrochloric acid, ether.
-
Procedure:
-
Dissolve dimedone in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of sodium hypochlorite to the dimedone solution while maintaining a controlled temperature.
-
Stir the reaction mixture until the oxidation is complete.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the 3,3-dimethylglutaric acid.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from water or another suitable solvent.
-
Biological Activity and Potential Applications
The isomeric dimethylglutaric acids exhibit distinct biological profiles, suggesting their involvement in different metabolic pathways and potential as biomarkers or therapeutic agents.
This compound
This compound has been identified as a metabolite of the branched-chain amino acid L-isoleucine.[1] Its presence in urine has been investigated as a potential biomarker for certain metabolic disorders, including diabetic ketoacidosis and maple syrup urine disease.[1] While specific biological effects are not extensively documented, its structural similarity to other dicarboxylic acids suggests a potential role in metabolic regulation and energy production.[1]
3,3-Dimethylglutaric Acid
3,3-Dimethylglutaric acid is recognized as an endogenous metabolite and is classified as a methyl-branched fatty acid.[10][11] It is occasionally found in human urine and is known to be involved in fatty acid metabolism.[10][12] Its role in cell signaling and as an energy source is also suggested.[10]
Potential Signaling Pathway Involvement
While direct evidence for the modulation of specific signaling pathways by dimethylglutaric acid isomers is limited, related compounds offer clues. For instance, 3-methylglutaric acid, which accumulates in certain inborn errors of metabolism, is linked to a "acetyl CoA diversion pathway" when mitochondrial energy metabolism is compromised. This pathway is initiated by defective electron transport chain function, leading to the synthesis of 3-methylglutaric acid from acetyl CoA.
Caption: Acetyl-CoA Diversion Pathway leading to 3-Methylglutaric Acid.
This pathway highlights how disruptions in central metabolism can lead to the production of dicarboxylic acids. It is plausible that dimethylglutaric acid isomers could also be involved in or be indicators of similar metabolic dysregulations.
Experimental Workflows
The investigation of the biological effects of these isomers typically involves a series of in vitro and in vivo experiments. A general workflow for such a study is outlined below.
Caption: General workflow for investigating biological effects.
Conclusion
The isomers of dimethylglutaric acid, while structurally similar, exhibit notable differences in their physicochemical properties and have distinct, though not fully elucidated, biological roles. 2,2- and 3,3-dimethylglutaric acid are recognized as metabolites, with the former linked to amino acid metabolism and the latter to fatty acid metabolism. The chiral nature of 2,3- and 2,4-dimethylglutaric acid adds another layer of complexity to their potential biological activities.
Further research is warranted to fully understand the specific signaling pathways modulated by these isomers and to explore their therapeutic and diagnostic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future investigations of these intriguing molecules.
References
- 1. Buy this compound | 681-57-2 [smolecule.com]
- 2. 2,2-ジメチルグルタル酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,3-Dimethylglutaric acid 98 4839-46-7 [sigmaaldrich.com]
- 4. 4839-46-7・3,3-Dimethylglutaric Acid・047-02932[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 681-57-2 [chemicalbook.com]
- 7. 3,3-Dimethylglutaric acid CAS#: 4839-46-7 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3,3-Dimethylglutaric Acid | 4839-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Human Metabolome Database: Showing metabocard for 3,3-Dimethylglutaric acid (HMDB0002441) [hmdb.ca]
- 11. Showing Compound 3,3-Dimethylglutaric acid (FDB023005) - FooDB [foodb.ca]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Spectral Data for 2,2-Dimethylglutaric Acid Against Standard References
For Immediate Release
This guide provides a detailed comparison of the spectral data for 2,2-Dimethylglutaric acid with established standards, offering researchers, scientists, and drug development professionals a comprehensive resource for compound identification and characterization. The following sections present a comparative analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Quantitative Spectral Data Comparison
The spectral characteristics of this compound are compared with its structural isomers, glutaric acid and 3,3-dimethylglutaric acid, to highlight the distinguishing features arising from the positional differences of the methyl groups.
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 1.25 (s, 6H), 1.95 (t, 2H), 2.40 (t, 2H), 12.0 (br s, 2H) | 2970 (C-H), 1705 (C=O), 1470, 1420, 1380, 1230, 930 | 160 (M+), 145, 127, 117, 101, 83, 73, 55 |
| Glutaric acid | 1.90 (quintet, 2H), 2.43 (t, 4H), 11.5 (br s, 2H)[1] | 3000-2500 (O-H), 1700 (C=O), 1410, 1280, 920 | 132 (M+), 114, 102, 87, 73, 60, 55[2] |
| 3,3-Dimethylglutaric acid | 1.10 (s, 6H), 2.35 (s, 4H), 11.8 (br s, 2H) | 2960 (C-H), 1710 (C=O), 1470, 1420, 1300, 1210, 940 | 160 (M+), 145, 116, 101, 83, 74, 59, 43[2][3] |
Experimental Protocols
The following are standardized protocols for the acquisition of spectral data for solid organic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4] Ensure the sample is fully dissolved. Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5][6]
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Obtain the spectrum using a standard single-pulse experiment. The number of scans can be varied (typically 16-64) to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [7]
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.
-
Grind 1-2 mg of the solid organic acid sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8][9]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the FTIR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum. Identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the solid organic acid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) as the ionization method. The standard electron energy used is 70 eV.[10][11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition and Analysis: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.
Caption: Workflow for Spectral Data Acquisition and Comparison.
Caption: Decision Pathway for Compound Identification via Spectral Data.
References
- 1. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylglutaric acid | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Dimethylglutaric acid [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,2-Dimethylglutaric anhydride [webbook.nist.gov]
A Comparative Guide to Analytical Techniques for Assessing the Purity of 2,2-Dimethylglutaric Acid
For researchers, scientists, and professionals in drug development, the purity of chemical compounds like 2,2-Dimethylglutaric acid is critical for ensuring the accuracy, reproducibility, and safety of experimental outcomes. This dicarboxylic acid serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.[1] The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly impact the compound's reactivity and biological activity.
This guide provides a comparative analysis of key analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Purity Analysis Data
The following table summarizes hypothetical yet realistic data from the purity analysis of a single batch of this compound using the three described techniques.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 99.2% (Area Normalization) | 99.5% (Area Normalization) | 99.6% (w/w vs. Internal Standard) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% | ~0.1% |
| Primary Impurities Detected | Unreacted starting materials | Volatile by-products, residual solvents | Structurally similar impurities |
| Analysis Time per Sample | 20-30 minutes | 30-45 minutes | 10-15 minutes |
| Sample Preparation Complexity | Moderate (dissolution, filtration) | High (derivatization required) | Low (dissolution with internal standard) |
| Quantitative Accuracy | Good | Good to Excellent | Excellent (Primary Method) |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For a non-volatile compound like this compound, Reverse-Phase HPLC with UV detection is a common approach.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid
-
This compound sample
-
-
Mobile Phase: Isocratic mixture of 95:5 (v/v) 0.1% Phosphoric Acid in water and Acetonitrile. The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
References
A Comparative Analysis of the Reactivity of 2,2-Dimethylglutaric Acid and Other Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,2-dimethylglutaric acid with other structurally similar dicarboxylic acids. By examining the influence of its unique gem-dimethyl substitution, this document aims to provide researchers with a predictive understanding of its behavior in key chemical transformations, supported by available experimental data and established chemical principles.
Introduction
Dicarboxylic acids are fundamental building blocks in organic synthesis, polymer chemistry, and drug development. Their reactivity, particularly in reactions such as esterification and anhydride (B1165640) formation, is of paramount importance. This compound, with its gem-dimethyl group at the α-position to one of the carboxylic acids, presents an interesting case study in how subtle structural modifications can significantly impact chemical behavior. This guide will delve into these differences, offering insights into the steric and electronic effects that govern its reactivity profile compared to unsubstituted and alternatively substituted dicarboxylic acids.
Data Presentation: A Comparative Overview
The following tables summarize key physicochemical properties and available reactivity data for this compound and a selection of other common dicarboxylic acids. While direct kinetic data for this compound is limited in the public domain, its reactivity can be inferred from established principles and comparison with related compounds.
Table 1: Physicochemical Properties of Selected Dicarboxylic Acids
| Dicarboxylic Acid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa1 | pKa2 |
| Succinic Acid | C₄H₆O₄ | 118.09 | 185-190 | 4.21 | 5.41 |
| Glutaric Acid | C₅H₈O₄ | 132.12 | 95-98 | 4.34 | 5.41 |
| This compound | C₇H₁₂O₄ | 160.17 | 82-86 [1] | ~4.58 (Predicted) [1] | - |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 151-154 | 4.41 | 5.41 |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | 103-106 | 4.50 | 5.43 |
| Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | 131-134.5 | - | - |
Table 2: Comparative Reactivity Data - Esterification with 2-Ethyl-1-hexanol
This table presents the conversion yields for the esterification of various dicarboxylic acids with 2-ethyl-1-hexanol under optimized conditions (120°C, 4 hours, 2% w/w H₂SO₄ catalyst, 1:2.5 molar ratio of acid to alcohol).[2]
| Dicarboxylic Acid | Conversion Yield (%) |
| Succinic Acid | 89.88 |
| Pimelic Acid | 88.23 |
| Sebacic Acid | - |
Note: While specific data for this compound under these exact conditions is not available, it is anticipated that its rate of intermolecular esterification would be lower than that of glutaric acid due to steric hindrance from the gem-dimethyl groups.
Key Reactivity Considerations
The reactivity of this compound is primarily influenced by two opposing factors: the Thorpe-Ingold effect and steric hindrance.
1. The Thorpe-Ingold Effect (gem-Dimethyl Effect): Accelerating Intramolecular Reactions
The presence of a gem-dimethyl group on the carbon chain significantly influences the rate of intramolecular reactions, such as the formation of a cyclic anhydride. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, posits that the bulky methyl groups compress the bond angle between the reacting carboxylic acid groups, bringing them into closer proximity and thus favoring ring closure.[3] This kinetic effect leads to an accelerated rate of cyclization compared to its unsubstituted counterpart, glutaric acid.[3][4][5]
2. Steric Hindrance: Impeding Intermolecular Reactions
Conversely, the gem-dimethyl groups can act as steric shields, hindering the approach of nucleophiles to the carbonyl carbon of the carboxylic acid groups. This steric hindrance is particularly pronounced in intermolecular reactions, such as esterification with bulky alcohols. Consequently, the rate of esterification of this compound is expected to be slower than that of linear, unhindered dicarboxylic acids like glutaric acid or adipic acid.[6]
Experimental Protocols
The following are detailed experimental protocols for key reactions involving dicarboxylic acids. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol 1: Fischer Esterification of a Dicarboxylic Acid
This protocol describes the acid-catalyzed esterification of a dicarboxylic acid with an alcohol.
-
Materials: Dicarboxylic acid, alcohol (e.g., ethanol, methanol), concentrated sulfuric acid (catalyst), anhydrous sodium sulfate, 5% sodium bicarbonate solution, saturated sodium chloride solution, diethyl ether (or other suitable organic solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dicarboxylic acid and a molar excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for a period determined by the reactivity of the substrates (monitoring by TLC or GC is recommended).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the ester by distillation or column chromatography as needed.
-
Protocol 2: Formation of a Cyclic Anhydride from a Dicarboxylic Acid
This protocol is suitable for dicarboxylic acids that can form stable five- or six-membered cyclic anhydrides, such as glutaric acid and its derivatives.[7][8]
-
Materials: Dicarboxylic acid (e.g., glutaric acid, this compound), acetic anhydride or a strong dehydrating agent (e.g., P₂O₅). Alternatively, thermal cyclization can be employed.
-
Procedure using Acetic Anhydride:
-
In a round-bottom flask equipped with a reflux condenser, combine the dicarboxylic acid with an excess of acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool. The cyclic anhydride may crystallize upon cooling.
-
Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., a mixture of ether and petroleum ether) to yield the pure cyclic anhydride.
-
-
Procedure via Thermal Dehydration:
-
Place the dicarboxylic acid in a distillation apparatus.
-
Heat the acid gently above its melting point. For many dicarboxylic acids that form stable cyclic anhydrides, heating is sufficient to cause dehydration and cyclization.[7]
-
The water formed during the reaction can be removed by distillation.
-
The resulting cyclic anhydride can be purified by distillation or recrystallization.
-
Signaling Pathways and Metabolic Relevance
Certain dicarboxylic acids play crucial roles in cellular metabolism and signaling. Understanding these pathways can provide context for the biological applications of these molecules.
Succinate Signaling Pathway
Succinic acid, an intermediate in the citric acid cycle, can also act as an extracellular signaling molecule by binding to the G-protein coupled receptor SUCNR1 (also known as GPR91).[9] This signaling pathway is implicated in various physiological processes, including inflammation and blood pressure regulation.[1][10]
Caption: Succinate receptor (SUCNR1) signaling pathway.
Glutaric Acid Metabolic Pathway
Glutaric acid is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[2][11] A deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the genetic disorder glutaric acidemia type I, characterized by the accumulation of glutaric acid and its derivatives.[12]
Caption: Simplified metabolic pathway of glutaric acid.
Conclusion
The reactivity of this compound is a fascinating example of how subtle structural changes can have a profound impact on chemical behavior. The gem-dimethyl group introduces a duality of effects: accelerating intramolecular reactions through the Thorpe-Ingold effect while simultaneously retarding intermolecular reactions due to steric hindrance. This guide provides a framework for researchers to predict the reactivity of this compound in various chemical transformations. While direct quantitative kinetic data remains an area for future investigation, the principles outlined herein, supported by the provided comparative data and experimental protocols, offer valuable insights for the effective utilization of this unique dicarboxylic acid in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 5. books.lucp.net [books.lucp.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Gas Chromatography Columns for 2,2-Dimethylglutaric Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of metabolites like 2,2-Dimethylglutaric acid is crucial. Gas Chromatography (GC) is a powerful technique for this purpose, but its success is highly dependent on the choice of the analytical column. This guide provides a comparative overview of different GC columns for the analysis of this compound, supported by experimental data and detailed protocols.
Due to the polar nature and low volatility of this compound, a derivatization step is essential prior to GC analysis. This process replaces the active hydrogens on the carboxylic acid groups with less polar functional groups, increasing the analyte's volatility and improving its chromatographic behavior. The most common derivatization techniques are silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and esterification. Following derivatization, the choice of GC column stationary phase becomes a critical factor in achieving optimal separation and detection.
Performance Comparison of GC Columns
The selection of a GC column is primarily determined by the polarity of its stationary phase. For the analysis of derivatized dicarboxylic acids like this compound, both non-polar and polar columns can be employed, each offering distinct advantages in terms of selectivity and resolution.
Non-Polar Columns: Columns with a non-polar stationary phase, such as those with 5% phenyl and 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5ms), are widely used for the analysis of a broad range of organic acids after derivatization.[1] Separation on these columns is primarily based on the boiling points of the analytes.
Polar Columns: Polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG) (e.g., DB-WAX), offer a different selectivity based on the polarity of the analytes. While often used for the analysis of underivatized volatile fatty acids, they can also be used for derivatized compounds, potentially offering better resolution for isomeric or structurally similar analytes.
Below is a summary of the performance of two representative columns for the analysis of derivatized dicarboxylic acids.
| Feature | Non-Polar Column (HP-5ms) | Polar Column (DB-FATWAX UI) |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) |
| Separation Principle | Primarily by boiling point | Primarily by polarity |
| Typical Application | Broad-spectrum organic acid profiling (derivatized) | Volatile fatty acids, polar compounds (underivatized and derivatized) |
| Peak Shape for Dicarboxylic Acids | Generally good for silylated derivatives | Can provide excellent peak shape, especially for more polar analytes |
| Resolution of Isomers | May be limited for structurally similar isomers | Can offer enhanced resolution of isomers due to different selectivity |
| Column Bleed | Low bleed, suitable for MS detectors | Generally higher bleed than non-polar columns, but modern UI (Ultra Inert) versions show improved performance |
| Thermal Stability | High thermal stability | Lower thermal stability compared to non-polar columns |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of this compound using a non-polar and a polar GC column.
Protocol 1: Analysis of Silylated this compound on a Non-Polar HP-5ms Column
This protocol is adapted from established methods for the analysis of urinary organic acids.[1]
1. Sample Preparation (Derivatization)
-
Extraction: Acidify the aqueous sample (e.g., urine) and extract the organic acids with an appropriate solvent like ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Silylation: Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue. Heat the mixture (e.g., at 70°C for 90 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.[2]
2. GC-MS Conditions
-
GC System: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 5°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization (EI): 70 eV.
-
Scan Range: m/z 50-600.
-
Protocol 2: Analysis of Silylated this compound on a Polar DB-FATWAX UI Column
This protocol is based on the analysis of organic acids on polar columns and is adapted for derivatized dicarboxylic acids.[3]
1. Sample Preparation (Derivatization)
-
Follow the same extraction and silylation procedure as described in Protocol 1.
2. GC-MS Conditions
-
GC System: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).
-
Column: DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 8°C/min.
-
Ramp 2: Increase to 240°C at 15°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 240°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization (EI): 70 eV.
-
Scan Range: m/z 50-600.
-
Mandatory Visualizations
To illustrate the general workflow and the logical relationships in the analytical process, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical considerations for selecting a GC column for derivatized this compound.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for the Quantification of 2,2-Dimethylglutaric Acid
This guide presents a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantitative analysis of 2,2-Dimethylglutaric acid. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs by presenting a detailed comparison of experimental protocols and performance data.
This compound is a dicarboxylic acid that may be of interest in various biological and chemical studies. Accurate and reliable quantification of this compound is crucial for understanding its role in different matrices. Both LC-MS and GC-MS are powerful analytical techniques capable of detecting and quantifying such compounds. However, the optimal choice of method depends on various factors including the sample matrix, required sensitivity, and analytical throughput.
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative performance of LC-MS and GC-MS methods for the analysis of this compound, based on typical performance characteristics observed for similar small organic acids.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 80 - 120% |
| Sample Preparation | Protein precipitation | LLE, Derivatization |
| Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS are outlined below. These protocols are based on established methods for the analysis of related dicarboxylic acids and serve as a starting point for method development and validation for this compound.
LC-MS/MS Protocol
This method is advantageous due to its high sensitivity and specificity without the need for derivatization.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined.
GC-MS Protocol
This robust technique requires derivatization to increase the volatility of the analyte.
1. Sample Preparation:
-
Urine/Plasma: To 100 µL of sample, add an appropriate internal standard (e.g., deuterated glutaric acid).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) after acidification of the sample.
-
Evaporate the organic layer to dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.
-
Oven Temperature Program: Start at 80°C, ramp to 280°C.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized this compound.
Mandatory Visualization
Caption: Experimental workflows for LC-MS and GC-MS analysis.
Caption: Logical flow of a cross-validation study.
Conclusion
Both LC-MS and GC-MS are capable of providing accurate and reliable quantification of this compound. LC-MS/MS offers higher sensitivity and throughput without the need for derivatization, making it suitable for high-throughput screening and analysis of complex biological matrices. GC-MS, while requiring a derivatization step, is a robust and cost-effective technique that can provide excellent chromatographic separation. The choice between the two techniques will be guided by the specific needs of the study, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation is essential when transitioning from one method to another or when comparing data from different laboratories to ensure consistency and accuracy in the analysis of this compound.
Safety Operating Guide
Proper Disposal Procedures for 2,2-Dimethylglutaric Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,2-Dimethylglutaric acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel, the environment, and ensuring compliance with regulatory standards.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, it is crucial to understand its properties and potential hazards. The hazard profile for this compound has some variation across different safety data sheets. While some sources indicate it is not hazardous, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is best practice to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 681-57-2[4] |
| Molecular Formula | C₇H₁₂O₄[2] |
| Molecular Weight | 160.17 g/mol [2] |
| Appearance | White, powder solid[1] |
| Odor | Odorless[1] |
| Melting Point | 82-86 °C |
| Primary Hazards | Potential for skin, eye, and respiratory irritation[2] |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the potential for irritation, appropriate personal protective equipment must be worn at all times when handling this compound in pure form or in solution.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure skin is not exposed.
-
Respiratory Protection : If handling the powder outside of a fume hood where dust may be generated, use a NIOSH-approved respirator (e.g., N95).
-
Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
Step-by-Step Disposal Protocol
The disposal of chemical waste is highly regulated. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for tracking hazardous waste.[6][7][8]
Assume this compound waste is hazardous unless otherwise determined by your EHS department. This includes the pure chemical, contaminated solutions, and any materials used for spill cleanup.[3] Do not dispose of this chemical down the drain or in regular trash.[5][9]
Proper segregation prevents dangerous chemical reactions.
-
Container : Collect waste in a designated, leak-proof container that is chemically compatible with the acid.[9][10] Plastic containers are often preferred.[11]
-
Compatibility : Do not mix this compound waste with incompatible materials such as bases, strong oxidizing agents, or reducing agents.[5]
-
State :
-
Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled solid waste container.
-
Aqueous Solutions : Collect aqueous solutions in a designated "Acidic Aqueous Waste" container. While neutralization of corrosive waste can sometimes be performed by generators, this should only be done for small volumes and with EHS approval, ensuring no other hazardous characteristics are present.[12]
-
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[10][11]
Accurate labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13]
-
The SAA must be under the control of the laboratory personnel.
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[3][11]
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the storage area is away from heat sources or direct sunlight.[14]
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year in an SAA), arrange for its removal.[11]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.[11][13]
-
Do not remove the waste from the laboratory yourself.
Spill Management
In the event of a spill, prioritize safety and follow these steps:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : If the spill is large, involves highly concentrated material, or you are not trained to handle it, contact your institution's emergency response line immediately.
-
Cleanup : For small, manageable spills:
-
Wear the appropriate PPE as described above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Sweep up the absorbed material and place it in a designated hazardous waste container.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[3]
-
Regulatory Framework and Compliance
Compliance with hazardous waste regulations is mandatory. The table below summarizes key federal requirements under the EPA's RCRA. Note that state and local regulations may be more stringent.[6][15]
Table 2: Key Regulatory Requirements for Hazardous Waste Generators
| Requirement | Summary of Regulation (under RCRA) |
| Waste Determination | Generators are legally responsible for determining if their waste is hazardous.[6][8] |
| EPA ID Number | Most generators of hazardous waste must obtain an EPA Identification number.[15] |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed.[9] |
| Labeling | All hazardous waste containers must be clearly labeled with contents and hazards.[13] |
| On-Site Accumulation | Strict limits apply to the amount of waste and the length of time it can be stored on-site.[11][13] |
| Record Keeping | Generators must maintain records of waste generation, testing, and disposal.[6] |
| Training | Personnel handling hazardous waste must be properly trained in emergency procedures and regulations.[9] |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 2,2-Dimethylglutaric acid
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dimethylglutaric acid. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a solid powder that can cause skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1][2]
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against dust particles.[3] |
| Hand Protection | Nitrile gloves are recommended for their resistance to a broad range of chemicals, including acids.[4][5][6] Gloves should be inspected before use and changed regularly or immediately if contaminated.[3] |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact.[7] For tasks with a higher risk of dust generation, a disposable gown can provide additional protection. |
| Respiratory Protection | In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved N95 respirator or equivalent is necessary to prevent inhalation.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety when working with this compound.
-
Preparation :
-
Handling :
-
Don the appropriate PPE as specified in the table above.
-
To minimize dust generation, avoid pouring the powder directly from the main container.[3] Use a spatula or a scoop to transfer the chemical in small amounts.[3]
-
Keep the container of this compound tightly closed when not in use to prevent spillage and contamination.[3][10]
-
-
In Case of a Spill :
-
For minor spills, carefully sweep up the solid material, avoiding the creation of dust clouds.[3][10]
-
Place the collected material into a suitable, labeled container for disposal.[3][10]
-
Clean the spill area using a wet cleaning method or a HEPA vacuum to avoid dispersing the powder into the air.[3]
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Container Management :
-
Aqueous Waste :
-
Dilute aqueous solutions of this compound may be suitable for drain disposal only if the pH is between 5.5 and 10.5 and there is no contamination with other hazardous substances.[11][12] However, it is best practice to check with your institution's environmental health and safety (EHS) office for specific guidelines.
-
-
Empty Containers :
-
Final Disposal :
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department in accordance with local, state, and federal regulations.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. usascientific.com [usascientific.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. biotech.gsu.edu [biotech.gsu.edu]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. crystalgen.com [crystalgen.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
